t-Butyl trifluoroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLSMYQBOJUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193061 | |
| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-52-2 | |
| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to t-Butyl Trifluoroacetate: Synthesis, Properties, and Implications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Butyl trifluoroacetate (B77799) (TBTA) is a fluorinated organic compound with the CAS Number 400-52-2 . While not typically utilized as a primary reagent, its in situ formation during common synthetic procedures, particularly in solid-phase peptide synthesis (SPPS), has significant implications for the integrity of target molecules. This technical guide provides a comprehensive overview of t-butyl trifluoroacetate, including its synthesis, physicochemical and spectroscopic properties, and its critical role as a reactive intermediate in drug development. Detailed experimental protocols for its synthesis and for mitigating its undesired side reactions are presented, along with a thorough examination of the reaction mechanisms involved.
Introduction
This compound is a sterically hindered ester of trifluoroacetic acid. Its significance in the context of pharmaceutical and peptide research arises primarily from its role as a byproduct in reactions involving t-butyl protecting groups and trifluoroacetic acid (TFA). In Fmoc-based solid-phase peptide synthesis (SPPS), TFA is ubiquitously employed for the final cleavage of the synthesized peptide from the resin support and for the removal of acid-labile side-chain protecting groups, such as the t-butoxycarbonyl (Boc) and t-butyl (tBu) groups.[1] During this process, the liberated t-butyl cation is highly reactive and can be trapped by the trifluoroacetate anion to form this compound.[2] This seemingly innocuous byproduct is, in fact, a potent electrophile capable of alkylating nucleophilic amino acid residues, leading to undesired modifications of the target peptide.[2][3] Understanding the chemistry of this compound is therefore paramount for any researcher engaged in the synthesis of peptides and other complex organic molecules.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below. While experimental spectroscopic data is not widely published in spectral databases, the expected characteristic data based on its structure and data from analogous compounds are included for reference.
| Property | Value | Reference(s) |
| CAS Number | 400-52-2 | |
| Molecular Formula | C₆H₉F₃O₂ | |
| Molecular Weight | 170.13 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 83-84 °C | |
| Density | 1.104 g/cm³ at 25 °C | |
| Solubility | Soluble in most organic solvents. |
Table 1: Physicochemical Properties of this compound
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Singlet around δ 1.5 ppm corresponding to the nine equivalent protons of the t-butyl group. |
| ¹³C NMR | Quartet for the CF₃ carbon (due to C-F coupling), a signal for the carbonyl carbon, and signals for the quaternary and methyl carbons of the t-butyl group.[4][5][6] |
| ¹⁹F NMR | A single peak for the three equivalent fluorine atoms of the trifluoromethyl group. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration around 1780-1760 cm⁻¹, strong C-F stretching vibrations around 1300-1100 cm⁻¹, and C-H stretching and bending vibrations of the t-butyl group.[7][8][9] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 170. A prominent fragment at m/z 57 corresponding to the t-butyl cation [(CH₃)₃C]⁺. Other fragments resulting from the loss of the t-butyl group and cleavage of the ester.[10][11] |
Table 2: Predicted Spectroscopic Data for this compound
Synthesis of this compound
While this compound is often formed in situ, it can be synthesized deliberately for research purposes. The most common method involves the reaction of tert-butanol (B103910) with trifluoroacetic anhydride (B1165640).
Experimental Protocol: Synthesis from tert-Butanol and Trifluoroacetic Anhydride
Materials:
-
tert-Butanol (anhydrous)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Distillation apparatus
Procedure:
-
To a stirred solution of tert-butanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (1.1 eq) dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.
Role in Drug Development and Peptide Synthesis
The primary relevance of this compound in drug development lies in its role as a reactive byproduct during the deprotection of t-butylated protecting groups in solid-phase peptide synthesis (SPPS).
Formation during Fmoc-SPPS Cleavage
The final step in Fmoc-SPPS involves the treatment of the peptide-resin with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the solid support and remove the side-chain protecting groups. Many of these protecting groups are t-butyl based (e.g., for Asp, Glu, Ser, Thr, Tyr). The acidic conditions lead to the formation of a stable t-butyl cation.[12] This carbocation can then react with the trifluoroacetate anion present in high concentration to form this compound.[2]
Alkylation of Nucleophilic Amino Acid Residues
This compound is a potent alkylating agent that can react with nucleophilic side chains of certain amino acid residues, leading to undesired modifications of the synthetic peptide. The most susceptible residues are tryptophan, cysteine, and methionine.[2][3]
-
Tryptophan: The indole (B1671886) ring of tryptophan is highly nucleophilic and can be alkylated by the t-butyl group.[13]
-
Cysteine: The thiol group of cysteine is a strong nucleophile and is readily alkylated to form a thioether.[14]
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion.
Mitigation Strategies: The Use of Scavengers
To prevent the deleterious alkylation by this compound and the parent t-butyl cation, "scavengers" are added to the cleavage cocktail. These are nucleophilic species that are more reactive towards the electrophilic intermediates than the amino acid side chains.[12][14]
Commonly Used Scavengers:
-
Triisopropylsilane (TIS): A very effective scavenger for t-butyl cations.
-
Water: Can act as a nucleophile to quench carbocations.
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting cysteine residues.
-
Thioanisole: Effective in preventing the alkylation of methionine.
Experimental Protocol: Peptide Cleavage with a Scavenger Cocktail
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Conclusion
This compound is a chemically significant species for researchers in drug development and peptide synthesis, not as a reagent to be employed, but as a reactive byproduct to be understood and controlled. Its formation during the acidic deprotection of t-butylated molecules can lead to unwanted side reactions, compromising the purity and yield of the final product. By employing appropriate scavenger cocktails and optimized cleavage protocols, the deleterious effects of this compound can be effectively mitigated. A thorough understanding of the mechanisms of its formation and reactivity is essential for the successful synthesis of complex peptides and other therapeutic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl acetate (540-88-5) 13C NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. FTIR [terpconnect.umd.edu]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. whitman.edu [whitman.edu]
- 12. benchchem.com [benchchem.com]
- 13. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of t-Butyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of t-butyl trifluoroacetate (B77799) (TBTFA), a fluorinated organic compound of interest in synthetic chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering readily accessible data and procedural insights.
Core Physical and Chemical Properties
t-Butyl trifluoroacetate is a colorless liquid at room temperature.[1] It is recognized for its utility as a chemical intermediate and its distinct physical characteristics, which are summarized below.
| Property | Value | Source |
| CAS Number | 400-52-2 | [1][2] |
| Molecular Formula | C₆H₉F₃O₂ | [2] |
| Molecular Weight | 170.13 g/mol | [1][3] |
| Density | 1.089 g/cm³ | [1] |
| Boiling Point | 83 °C | [4] |
| Refractive Index | 1.3300 - 1.332 | [4] |
| Physical Form | Liquid | [1] |
| Flash Point | 83 °C | [1] |
| Purity | Typically 96-98% | [1] |
| Storage Temperature | Ambient or 2-8°C | [1][5] |
Experimental Protocols
While specific experimental determinations for the physical properties of this compound are not extensively detailed in readily available literature, its role in chemical synthesis, particularly in the context of t-butyl ester protecting groups, is well-documented. The following protocol describes a general and fundamental procedure for the removal of a t-butyl ester protecting group using trifluoroacetic acid (TFA), a reaction of significant relevance to peptide synthesis and drug discovery.[6]
Protocol: Trifluoroacetic Acid (TFA)-Mediated Deprotection of a t-Butyl Ester
This procedure outlines the cleavage of a t-butyl ester to yield the corresponding carboxylic acid.
Materials:
-
t-Butyl ester substrate (1.0 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (B28343) (for co-evaporation)
-
Diethyl ether (cold, for precipitation)
Procedure:
-
Dissolution: Dissolve the t-butyl ester substrate (1.0 mmol) in anhydrous DCM (e.g., at a concentration of 0.1 M) within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Cooling: Cool the solution to 0 °C using an ice bath.[7]
-
Addition of TFA: Slowly add an equal volume of TFA to the cooled solution to achieve a 1:1 (v/v) mixture.[7]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1-2 hours.[7]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until all the starting material has been consumed.[7]
-
Work-up and Isolation:
-
Direct Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (e.g., 3 x 10 mL). The resulting crude product, often the TFA salt of the deprotected acid, can frequently be used in the subsequent step without further purification.[7]
-
Precipitation (for Purification): For purification, dissolve the crude residue in a minimal amount of DCM. Precipitate the product by adding cold diethyl ether. Collect the solid precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[7]
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the TFA-mediated deprotection of a t-butyl ester.
Caption: Workflow for TFA-Mediated t-Butyl Ester Deprotection.
Applications and Safety
This compound is primarily utilized in organic synthesis. It is a flammable liquid and vapor.[8] Appropriate safety precautions, such as working in a well-ventilated area and avoiding sources of ignition, should be strictly followed.[8] Personal protective equipment, including gloves and eye protection, is recommended when handling this chemical.[8] For detailed safety information, consulting the Safety Data Sheet (SDS) is advised.[8]
References
An In-depth Technical Guide to t-Butyl Trifluoroacetate
This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of t-butyl trifluoroacetate (B77799), tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
t-Butyl trifluoroacetate, with the CAS Number 400-52-2, is the t-butyl ester of trifluoroacetic acid. Its structure is characterized by a trifluoromethyl group attached to a carbonyl carbon, which is in turn bonded to an oxygen atom connected to a t-butyl group.
Molecular Structure:
-
IUPAC Name: tert-butyl 2,2,2-trifluoroacetate[3]
-
Synonyms: this compound, Trifluoroacetic acid tert-butyl ester, tert-Butyl 2,2,2-trifluoroethanoate[1]
Structural Representations:
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 170.13 g/mol | [2][4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.089 g/cm³ | [3] |
| Boiling Point | 83 °C | [1][5] |
| Refractive Index | 1.3300 - 1.332 | [1] |
| Flash Point | 83 °F (28.3 °C) | [3] |
| Solubility | Soluble in common organic solvents. | [6] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR | A single peak corresponding to the nine equivalent protons of the t-butyl group. | [7][8] |
| ¹³C NMR | Signals for the quaternary carbon and the methyl carbons of the t-butyl group, the carbonyl carbon, and the trifluoromethyl carbon. | [4][7] |
| ¹⁹F NMR | A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift can be influenced by solvent polarity. | [3][9][10] |
| Infrared (IR) | Strong absorption bands characteristic of a C=O (ester) stretching vibration and C-F stretching vibrations. | [11][12] |
Synthesis and Reactivity
This compound is a versatile reagent in organic synthesis, primarily utilized as a trifluoroacetylating agent.
Synthesis
While various synthetic routes exist, a common laboratory-scale preparation involves the reaction of trifluoroacetic anhydride (B1165640) with t-butanol.
Key Reactions: Trifluoroacetylation
This compound can be used to introduce a trifluoroacetyl group to nucleophiles such as amines and alcohols. This reaction is often employed in peptide synthesis and for the derivatization of molecules for analytical purposes.
Experimental Protocol: TFA-Mediated Deprotection of a t-Butyl Ester
This protocol details a general procedure for the removal of a t-butyl ester protecting group using trifluoroacetic acid (TFA), a reaction where this compound is a potential byproduct.[13] This process is fundamental in multi-step organic syntheses, particularly in peptide and complex molecule synthesis.[14]
Materials:
-
t-Butyl protected compound (e.g., MS-PEG4-t-butyl ester)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve the t-butyl ester substrate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add an equal volume of TFA to the stirred solution, resulting in a 1:1 (v/v) mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
The resulting crude product, often the TFA salt of the deprotected carboxylic acid, can be used directly for the next step or purified.
-
-
Purification (Optional):
-
Dissolve the residue in a minimal amount of DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether.
-
Dry the purified product under vacuum.[15]
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the mechanism of TFA-mediated deprotection of a t-butyl ester, a reaction where this compound can be formed as a byproduct.[13][16]
References
- 1. This compound CAS#: 400-52-2 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 400-52-2 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound(400-52-2) 1H NMR [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Butyl trifluoroacetate [webbook.nist.gov]
- 12. Butyl trifluoroacetate [webbook.nist.gov]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Synthesis and Preparation of t-Butyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for t-butyl trifluoroacetate (B77799), a valuable reagent and intermediate in organic synthesis. The document details experimental protocols, reaction mechanisms, and quantitative data to support researchers and professionals in drug development and chemical synthesis.
Synthesis via Trifluoroacetylation of tert-Butanol (B103910) with Trifluoroacetic Anhydride (B1165640)
The reaction of tert-butanol with trifluoroacetic anhydride is a direct and common method for preparing t-butyl trifluoroacetate. The high reactivity of the anhydride drives the esterification forward.
Reaction Mechanism
The synthesis proceeds through a nucleophilic acyl substitution. The hydroxyl group of tert-butanol attacks one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion, which is a good leaving group, to form the this compound and trifluoroacetic acid as a byproduct.
Experimental Protocol
A general procedure for this synthesis involves the controlled addition of trifluoroacetic anhydride to tert-butanol, often in a suitable aprotic solvent.
-
Materials :
-
tert-Butanol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (B109758) (or other inert solvent)
-
Pyridine (B92270) or triethylamine (B128534) (optional, as a base to neutralize the byproduct)
-
-
Procedure :
-
To a solution of tert-butanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Purity | Reference |
| tert-Butanol | Trifluoroacetic Anhydride | Dichloromethane | 0 °C to RT | 2-4 h | High | >98% | General Procedure |
Note: Specific yield data can vary based on the scale and precise reaction conditions.
Synthesis via Acid-Catalyzed Reaction of Trifluoroacetic Acid with Isobutylene (B52900)
This method represents an atom-economical approach to this compound, utilizing the acid-catalyzed addition of trifluoroacetic acid to isobutylene.
Reaction Mechanism
The reaction is initiated by the protonation of isobutylene by a strong acid catalyst to form a stable tertiary carbocation (tert-butyl cation). This carbocation is then attacked by the trifluoroacetate anion to yield the final product. The reaction is an equilibrium process.[1]
Experimental Protocol
This procedure typically involves bubbling isobutylene gas through a solution of trifluoroacetic acid with a strong acid catalyst.
-
Materials :
-
Trifluoroacetic acid (TFA)
-
Isobutylene
-
Strong acid catalyst (e.g., sulfuric acid, trifluoromethanesulfonic acid)[2]
-
Anhydrous dichloromethane (solvent)
-
-
Procedure :
-
Dissolve trifluoroacetic acid in anhydrous dichloromethane in a pressure-rated flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Cool the solution to a low temperature (e.g., -20 °C to 0 °C).[2]
-
Bubble isobutylene gas through the stirred solution for several hours.
-
Seal the vessel and allow the reaction to proceed at room temperature, monitoring the pressure.
-
Monitor the reaction progress by GC or NMR spectroscopy.
-
Upon completion, carefully vent the excess isobutylene.
-
Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by fractional distillation.
-
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Purity | Reference |
| Trifluoroacetic Acid | Isobutylene | Triflic Acid | Dichloromethane | -20 °C to RT | 1 h | Nearly Quantitative (crude) | ~94% (before recrystallization) | [2] |
Alternative Synthesis Route: From [Bis(trifluoroacetoxy)iodo]benzene
An alternative, though less common, method involves the reaction of a thiol with [Bis(trifluoroacetoxy)iodo]benzene.
Experimental Protocol
-
Materials :
-
2-Methyl-2-propanethiol
-
[Bis(trifluoroacetoxy)iodo]benzene
-
Chloroform
-
-
Procedure :
-
Dissolve 2-Methyl-2-propanethiol and [Bis(trifluoroacetoxy)iodo]benzene in chloroform.
-
Stir the reaction mixture at 20 °C for 24 hours.[3]
-
Monitor the reaction by TLC or GC.
-
Work-up involves washing the reaction mixture with a suitable aqueous solution to remove byproducts.
-
The organic layer is then dried and concentrated, followed by purification of the product.
-
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Purity | Reference |
| 2-Methyl-2-propanethiol | [Bis(trifluoroacetoxy)iodo]benzene | Chloroform | 20 °C | 24 h | 90% | Not Specified | [3] |
General Experimental Workflow
The overall workflow for the synthesis and preparation of this compound, regardless of the specific route, follows a general pattern of reaction, work-up, and purification.
Conclusion
This technical guide outlines the primary and alternative methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, required scale, and desired purity. The reaction of trifluoroacetic acid with isobutylene is notable for its atom economy, while the use of trifluoroacetic anhydride provides a highly reactive route to the desired product. Detailed experimental protocols and available quantitative data are provided to assist researchers in the successful preparation of this important chemical intermediate.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
Spectral Analysis of t-Butyl Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for t-butyl trifluoroacetate (B77799), a key reagent and building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document also includes detailed experimental protocols for acquiring these spectra, serving as a valuable resource for laboratory practice.
Spectroscopic Data Summary
The spectral data for t-butyl trifluoroacetate is summarized in the following tables, providing a quick reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the structure of this compound by identifying the chemical environment of its hydrogen, carbon, and fluorine nuclei.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.51 | Singlet | 9H | -C(CH ₃)₃ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 27.8 | -C (CH₃)₃ |
| 85.0 | -C (CH₃)₃ |
| 115.5 (q, J ≈ 286 Hz) | C F₃ |
| 157.1 (q, J ≈ 41 Hz) | C =O |
Table 3: ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| -75.6 | -CF ₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups, particularly the carbonyl and C-F bonds.
Table 4: Principal IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2985 | Medium | C-H stretch (t-butyl) |
| 1785 | Strong | C=O stretch (ester) |
| 1370 | Medium | C-H bend (t-butyl) |
| 1225, 1150 | Strong | C-F stretch (trifluoromethyl) |
| 1090 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern, providing confirmation of its molecular weight and structural features.
Table 5: Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 170 | < 1 | [M]⁺ (Molecular Ion) |
| 155 | 5 | [M - CH₃]⁺ |
| 115 | 10 | [M - C(CH₃)₃]⁺ or [CF₃CO]⁺ |
| 69 | 30 | [CF₃]⁺ |
| 57 | 100 | [C(CH₃)₃]⁺ (Base Peak) |
| 41 | 40 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation (Liquid Sample):
-
Ensure a high-quality 5 mm NMR tube is clean and dry.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Add 1-2 drops of this compound to the solvent in the NMR tube.
-
Cap the tube and gently invert it several times to ensure a homogeneous solution.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
Instrumental Parameters (General):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse.
-
Number of Scans: 128-1024 (or more, depending on concentration).
-
Relaxation Delay: 2-5 seconds.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (proton-decoupling may be applied).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm).
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
For ATR-FTIR: Place a single drop of this compound directly onto the surface of the ATR crystal.
-
For Transmission (Salt Plates): Place one drop of the liquid on one salt plate and carefully place the second plate on top, gently rotating to create a thin, uniform film.
-
Acquire a background spectrum of the empty accessory (clean ATR crystal or empty salt plates) before running the sample spectrum.
Instrumental Parameters (General):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
Sample Introduction and Ionization (Volatile Liquid):
-
This compound is a volatile liquid and is amenable to direct injection or gas chromatography-mass spectrometry (GC-MS).
-
For GC-MS: Inject a small volume (e.g., 1 µL of a dilute solution in a volatile solvent like dichloromethane) into the GC, which will separate the compound before it enters the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) is typically used for this type of molecule.
Instrumental Parameters (General):
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30 - 200.
-
Source Temperature: 200-250 °C.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to ensure good separation and peak shape (e.g., start at 40 °C, ramp to 200 °C).
-
Visualizations
The following diagrams illustrate key aspects of the spectral analysis of this compound.
A Technical Guide to the Formation of t-Butyl Trifluoroacetate in Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation mechanism of t-butyl trifluoroacetate (B77799) when using trifluoroacetic acid (TFA), a common scenario encountered during the acidic cleavage of tert-butyl (t-Bu) and t-butoxycarbonyl (Boc) protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. This document details the underlying chemical principles, provides relevant quantitative data, outlines experimental protocols, and visualizes the key chemical pathways.
Core Mechanism of Formation
The formation of t-butyl trifluoroacetate is a consequence of the acid-catalyzed generation of a tert-butyl cation.[1] In the context of deprotection, trifluoroacetic acid protonates the oxygen of a t-butyl ether or a t-butyl ester (including the Boc group). This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the release of a stable tertiary carbocation, the t-butyl cation.[1][2]
Once formed, this highly electrophilic intermediate can undergo several competing reactions. One of these pathways is the reaction with the trifluoroacetate anion present in the reaction medium, which acts as a nucleophile, to yield this compound.[3] This reaction is an equilibrium process, and at room temperature, the equilibrium is displaced in favor of the ester.[4]
The overall mechanism, starting from a generic t-butyl protected substrate (R-O-tBu), can be summarized as follows:
-
Protonation: The acidic proton from TFA protonates the oxygen atom of the t-butyl ether or ester.
-
Carbocation Formation: The protonated substrate undergoes heterolytic cleavage to form a stable t-butyl carbocation and the deprotected molecule (R-OH).
-
Nucleophilic Attack: The trifluoroacetate anion attacks the t-butyl carbocation to form this compound.
Competing Reaction Pathways
The t-butyl cation is a key intermediate that dictates the product distribution. Besides forming this compound, it can undergo other transformations, primarily deprotonation to form isobutylene (B52900) or reaction with nucleophilic "scavengers" added to the reaction mixture.[2] The presence of scavengers is a common strategy in peptide synthesis to prevent the t-butyl cation from alkylating sensitive amino acid residues like tryptophan and methionine.[1]
The main competing pathways are:
-
Ester Formation: Reaction with the trifluoroacetate anion to form this compound. This consumes the TFA.[3]
-
Elimination: Loss of a proton to form isobutylene, a gaseous byproduct. This pathway regenerates the TFA catalyst.[5]
-
Scavenging: Reaction with an added nucleophilic scavenger (e.g., triisopropylsilane, thioanisole) to form a stable, scavenged byproduct.[1]
Quantitative Data
| Parameter | Value/Condition | Notes |
| TFA Concentration | 25-95% (v/v) in a co-solvent | A common starting point is a 1:1 (v/v) mixture of TFA and Dichloromethane (DCM).[6] |
| Co-Solvent | Dichloromethane (DCM) | DCM is a common choice due to its inertness and ease of removal.[6] |
| Temperature | 0 °C to Room Temperature | Reactions are often initiated at 0 °C and then allowed to warm to room temperature.[6] |
| Reaction Time | 30 minutes to 3 hours | Progress is typically monitored by TLC or LC-MS until the starting material is consumed.[1][6] |
| Expected Yield | >90% (for deprotection) | The efficiency of t-butyl group removal is generally high under these conditions. |
Spectroscopic Data for this compound
The identity of the formed this compound can be confirmed by various spectroscopic methods.
| Spectroscopy | Key Data Points |
| ¹H NMR | A singlet peak corresponding to the nine equivalent protons of the t-butyl group. |
| ¹³C NMR | Resonances for the quaternary carbon and the methyl carbons of the t-butyl group, as well as the carbonyl carbon and the trifluoromethyl carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O (ester) stretching vibration. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7][8] |
Experimental Protocols
The following section provides a representative protocol for the formation and isolation of this compound, adapted from general procedures for TFA-mediated reactions. This protocol is intended for research purposes and should be performed by trained professionals in a suitable laboratory setting.
Objective: To synthesize this compound from tert-butanol (B103910) and trifluoroacetic acid.
Materials:
-
tert-Butanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (1.1 eq) to the solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Carefully transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve; ensure proper venting.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the crude product can be purified by distillation.
Conclusion
The formation of this compound is an important and often unavoidable reaction when using TFA for the deprotection of t-butylated compounds. Understanding the mechanism, the competing reaction pathways for the intermediate t-butyl cation, and the reaction conditions is crucial for controlling the outcomes of syntheses that employ this common deprotection strategy. For drug development professionals, minimizing the formation of this byproduct through the use of scavengers can be critical for achieving high yields and purity of the target active pharmaceutical ingredient. This guide provides the foundational knowledge for researchers to anticipate and manage the formation of this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(400-52-2) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Thermodynamic Properties of t-Butyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Butyl trifluoroacetate (B77799) (TBTFA) is a halogenated organic ester of significant interest, notably as a byproduct in synthetic chemistry, particularly in peptide synthesis where trifluoroacetic acid (TFA) is used for the removal of t-butyl-based protecting groups. A thorough understanding of its thermodynamic properties is crucial for reaction optimization, process safety, and computational modeling. This technical guide provides a comprehensive overview of the available physical properties of t-butyl trifluoroacetate and outlines a robust computational methodology for the determination of its core thermodynamic parameters, given the current absence of extensive experimental data in peer-reviewed literature.
Introduction
This compound (CAS 400-52-2) is a colorless, flammable liquid with the molecular formula C₆H₉F₃O₂.[1] Its chemical structure, featuring a bulky t-butyl group and a highly electronegative trifluoromethyl group, imparts unique physical and chemical characteristics. While its role as a reagent is documented, it is frequently encountered as a byproduct during the TFA-mediated cleavage of t-butyl protecting groups, a common strategy in the synthesis of complex molecules like peptides and pharmaceuticals. The formation of TBTFA in these reaction mixtures can influence reaction kinetics, equilibrium, and downstream processing. Therefore, knowledge of its thermodynamic stability, including its enthalpy of formation, entropy, and heat capacity, is of considerable practical importance.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉F₃O₂ | [1] |
| Molecular Weight | 170.13 g/mol | [2][3] |
| CAS Number | 400-52-2 | [1][2] |
| Boiling Point | 83 °C | [2] |
| Density | 1.089 g/cm³ | [4] |
| Refractive Index | 1.3300 - 1.332 | [2] |
| Flash Point | 83 °C | [4] |
| Physical Form | Liquid | [4] |
| Appearance | Colorless | [5] |
Computational Determination of Thermodynamic Properties: A Methodological Protocol
In the absence of direct experimental measurements, high-level computational chemistry methods provide a reliable and well-established alternative for determining the thermodynamic properties of organic molecules, especially for fluorinated compounds. The following protocol outlines a recommended computational workflow.
Computational Approach
High-accuracy composite methods such as Gaussian-4 (G4) or CBS-QB3 are recommended for calculating the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). These methods approximate coupled-cluster calculations with single, double, and perturbative triple excitations [CCSD(T)] with large basis sets through a series of lower-level calculations, providing a good balance between accuracy and computational cost.
An isodesmic reaction scheme is crucial for achieving high accuracy, particularly for the enthalpy of formation. This method conserves the number and types of chemical bonds, thereby facilitating the cancellation of systematic errors in the quantum chemical calculations.
Isodesmic Reaction Scheme
A suitable isodesmic reaction for this compound is:
This compound + Propane → Isobutane + Methyl trifluoroacetate
The enthalpy of reaction (ΔrH°) is calculated from the computed total energies of the optimized structures of all reactants and products. The enthalpy of formation of this compound can then be derived using the following equation and known experimental ΔfH° values for the other species:
ΔfH°(this compound) = ΔrH° + ΔfH°(Isobutane) + ΔfH°(Methyl trifluoroacetate) - ΔfH°(Propane)
Computational Workflow Diagram
The logical flow of the computational protocol is illustrated below.
Caption: Computational workflow for determining thermodynamic properties.
Formation in Synthetic Chemistry: A Case Study
The most common context for the formation of this compound is during the deprotection of t-butyl esters or t-butoxycarbonyl (Boc) protected amines using trifluoroacetic acid (TFA).
Deprotection Mechanism and TBTFA Formation
The reaction proceeds via protonation of the ester oxygen or Boc group by TFA, followed by the loss of a stable t-butyl cation. This cation can then be trapped by the trifluoroacetate anion to form this compound.
The overall transformation for a t-butyl ester is:
R-COOC(CH₃)₃ + CF₃COOH → R-COOH + CF₃COOC(CH₃)₃
Signaling Pathway of Formation
The following diagram illustrates the key steps in the formation of this compound during the deprotection of a generic t-butyl ester.
Caption: Formation pathway of this compound.
Conclusion
While experimental thermodynamic data for this compound remains elusive, this guide provides a framework for its determination through state-of-the-art computational methods. The outlined protocol, leveraging high-accuracy composite models and isodesmic reaction schemes, represents a robust approach for obtaining reliable values for its enthalpy of formation, entropy, and heat capacity. Understanding these properties is essential for professionals in drug development and chemical synthesis, enabling more precise control over reaction conditions and the development of more efficient and safer chemical processes. The provided visualization of its formation pathway also serves to contextualize its relevance in common synthetic transformations.
References
t-Butyl Trifluoroacetate: A Comprehensive Safety and Handling Guide for Researchers
An In-depth Technical Review for Scientists and Drug Development Professionals
t-Butyl trifluoroacetate (B77799) is a versatile reagent and building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds. Its unique properties, however, necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety data for t-butyl trifluoroacetate, including its physicochemical properties, toxicological profile, and essential handling procedures, to ensure its safe and effective use in a research and development setting.
Core Safety and Physical Properties
This compound is classified as a flammable liquid.[1][2] Appropriate precautions must be taken to avoid sources of ignition and to ensure proper storage and handling. The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 400-52-2 | [1][2][3] |
| Molecular Formula | C₆H₉F₃O₂ | [2][3] |
| Molecular Weight | 170.13 g/mol | [3] |
| Appearance | Colorless Liquid | Sigma-Aldrich |
| Density | 1.089 g/cm³ | Sigma-Aldrich |
| Vapor Pressure | 76.8 mmHg at 25°C | ChemicalBook |
Table 2: Hazard Identification and Classification
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid, Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapour[1][2] |
Toxicological and Ecotoxicological Data
Similarly, specific ecotoxicity data for this compound is limited. It is advised to prevent its release into the environment, as its impact on aquatic and terrestrial organisms has not been fully elucidated.
Experimental Protocols
While the specific experimental protocols for determining the safety data of this compound are not provided in the available safety data sheets, standardized methods are employed for such evaluations.
Determination of Flash Point
The flash point of a flammable liquid is a critical safety parameter. Standardized methods for its determination include the Tag Closed Cup Tester (ASTM D56) for low-viscosity liquids and the Pensky-Martens Closed Cup Tester (ASTM D93) for liquids with higher viscosity or a tendency to form a surface film.[5]
General Methodology (Closed Cup):
-
A specified volume of the sample is placed in the test cup of the apparatus.
-
The sample is heated at a slow, constant rate.
-
An ignition source (a small flame) is periodically applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[5]
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is paramount to ensure laboratory safety. The following diagram outlines the logical workflow for safe use, from preparation to emergency response.
References
A Comprehensive Technical Guide to the Handling and Storage of t-Butyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling, storage, and emergency procedures for t-butyl trifluoroacetate (B77799). The following sections detail its properties, necessary precautions, and specific protocols to ensure laboratory safety and material integrity.
Properties of t-Butyl Trifluoroacetate
This compound is a flammable and corrosive liquid that requires careful handling.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉F₃O₂ | [2] |
| Molecular Weight | 170.13 g/mol | [2][3] |
| Appearance | Liquid | [3] |
| Density | 1.089 g/cm³ | [3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H226: Flammable liquid and vapour | [2][4] |
Safe Handling and Storage Workflow
Proper handling and storage are paramount to mitigating the risks associated with this compound. The logical workflow for its safe management is outlined in the diagram below.
References
An In-depth Technical Guide to the Reactivity and Stability of t-Butyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
t-Butyl trifluoroacetate (B77799) (TBTFA) is a versatile chemical intermediate with unique reactivity and stability profiles. This technical guide provides a comprehensive overview of its core chemical properties, focusing on its role as both a trifluoroacetylating and an alkylating agent. This document summarizes key quantitative data, details experimental protocols for its use, and elucidates the mechanisms of its primary reactions. With a focus on practical application for researchers in drug development and organic synthesis, this guide aims to be an essential resource for the effective utilization of t-butyl trifluoroacetate.
Introduction
This compound (CF₃COOC(CH₃)₃) is a fluorinated ester that has garnered attention in organic synthesis for its dual reactivity. It can act as a source of the trifluoroacetyl group, a crucial moiety in medicinal chemistry for enhancing metabolic stability and bioavailability, or as a source of the t-butyl cation, a bulky alkylating agent. Its formation as a byproduct in peptide synthesis during the acid-catalyzed removal of t-butyl protecting groups is well-documented.[1][2] This guide provides an in-depth analysis of its reactivity with various nucleophiles and its overall stability, offering a valuable resource for chemists in academia and industry.
Physicochemical Properties and Stability
This compound is a flammable liquid with a boiling point of 83 °C.[3] It should be handled with appropriate safety precautions in a well-ventilated area.
Stability and Storage
Table 1: Physicochemical and Stability Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉F₃O₂ | [5] |
| Molecular Weight | 170.13 g/mol | [5] |
| Boiling Point | 83 °C | [3] |
| Density | 1.089 g/cm³ | |
| Shelf Life | ~3 years (1095 days) | [4] |
Reactivity of this compound
The reactivity of this compound is characterized by two main pathways: trifluoroacetylation of nucleophiles and t-butylation of electron-rich species. The operative pathway is largely dependent on the reaction conditions and the nature of the reacting partner.
Trifluoroacetylation of Nucleophiles
While this compound is less reactive than other common trifluoroacetylating agents like trifluoroacetic anhydride, it can be used to introduce the trifluoroacetyl group onto amines and alcohols, particularly with appropriate activation or under forcing conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The trifluoroacetylation of a primary amine with this compound is proposed to proceed through the following steps:
This protocol describes a general procedure for the trifluoroacetylation of a primary amine using this compound, which may require elevated temperatures due to the lower reactivity of the reagent.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Triethylamine (B128534) (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in the anhydrous solvent.
-
Add triethylamine (1.1 eq) if desired to act as a proton sponge.
-
Add this compound (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude N-trifluoroacetylated product.
-
Purify the product by column chromatography or recrystallization as needed.
Alkylation Reactions
In the presence of a strong acid, this compound can act as an efficient t-butylating agent.[6] This reactivity stems from the formation of the relatively stable t-butyl cation.
The t-butylation of an aromatic compound, for instance, proceeds via an electrophilic aromatic substitution mechanism.
This protocol is adapted from the literature for the t-butylation of activated aromatic compounds.[6]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve anisole in trifluoroacetic acid at room temperature.
-
Add this compound to the solution.
-
Stir the mixture at room temperature for several hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully evaporate the trifluoroacetic acid under reduced pressure.
-
The residue can be further purified by distillation or column chromatography to isolate the t-butylated anisole product.
Role in Deprotection of t-Butyl Groups
A common context in which researchers encounter this compound is during the cleavage of t-butyl ester or t-butoxycarbonyl (Boc) protecting groups using trifluoroacetic acid (TFA).[1][7] In these reactions, the initially formed t-butyl cation can be trapped by the trifluoroacetate anion to form this compound, or it can eliminate a proton to form isobutylene.[7][8]
The formation of this compound as a byproduct can sometimes lead to unwanted side reactions, such as the alkylation of sensitive functional groups within the substrate.[2] The use of scavengers, such as thiophenol, can help to mitigate these side reactions by intercepting the t-butyl cation or reacting with the formed this compound.[2]
Quantitative Reactivity Data
Quantitative kinetic data for the reactions of this compound is scarce in the literature. Its reactivity is generally considered to be lower than that of other acylating agents like acid anhydrides or acid chlorides. The rate of its reactions is highly dependent on the nucleophilicity of the substrate and the reaction conditions.
Table 2: Summary of Qualitative Reactivity
| Reaction Type | Substrate | Conditions | Reactivity | Reference(s) |
| Trifluoroacetylation | Amines, Alcohols | Neutral or basic, often requires heat | Moderate | General Knowledge |
| t-Butylation | Activated Aromatics | Acidic (e.g., TFA) | High | [6] |
| Reaction with Scavengers | Thiophenol | Acidic (TFA) | Comparable to reaction with TFA | [2] |
Conclusion
This compound is a reagent with a dualistic reactivity profile, capable of acting as both a trifluoroacetylating and a t-butylating agent. Its stability and moderate reactivity make it a useful, albeit sometimes overlooked, tool in the synthetic chemist's arsenal. While its application as a primary trifluoroacetylating agent is less common due to the availability of more reactive alternatives, its role as an efficient t-butylating agent under acidic conditions is well-established. Understanding the factors that govern its reactivity pathways is crucial for its effective application in the synthesis of complex molecules, particularly in the field of drug development. Further quantitative kinetic studies would be beneficial to fully elucidate its reactivity and expand its synthetic utility.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
An In-depth Technical Guide to the Electrophilicity of t-Butyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Butyl trifluoroacetate (B77799) is a reactive ester characterized by its significant electrophilicity, primarily functioning as a potent t-butylating agent. This technical guide provides a comprehensive overview of the core principles governing the electrophilic nature of t-butyl trifluoroacetate, its formation, reactivity with various nucleophiles, and its implications in organic synthesis, particularly in the context of peptide and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of this versatile reagent.
Introduction
This compound, a trifluoroacetate ester of t-butanol, is a noteworthy electrophile in organic chemistry. Its reactivity is principally attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the partial positive charge on the carbonyl carbon and, more significantly, facilitates the departure of the trifluoroacetate anion, leading to the formation of a stabilized tertiary carbocation. This property makes it an effective agent for the introduction of the t-butyl group onto a variety of nucleophilic substrates.
The relevance of this compound in pharmaceutical and drug development often arises from its role as a reactive byproduct during the acidic cleavage of t-butyl-based protecting groups, a common strategy in solid-phase peptide synthesis (SPPS).[1][2] The in situ formation of this electrophile can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues. A thorough understanding of its electrophilicity is therefore crucial for optimizing synthetic strategies and minimizing impurity profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 400-52-2 | [3][4] |
| Molecular Formula | C₆H₉F₃O₂ | [4] |
| Molecular Weight | 170.13 g/mol | [5] |
| Appearance | Colorless liquid | [3][6] |
| Density | 1.089 g/mL | [3] |
| Boiling Point | 83 °C | [7] |
| Refractive Index | 1.3300 | [7] |
Electrophilic Reactivity and Reaction Mechanisms
The electrophilicity of this compound is most prominently demonstrated in its capacity to act as a t-butylating agent. The reaction mechanism can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the nucleophile.
Sɴ1-like Mechanism: Formation of the t-Butyl Cation
Under strongly acidic conditions, such as in neat trifluoroacetic acid (TFA), the ester oxygen of this compound can be protonated, facilitating the departure of the trifluoroacetate group to form a relatively stable t-butyl carbocation. This highly electrophilic intermediate is then readily attacked by nucleophiles. This pathway is prevalent in the alkylation of aromatic compounds and in the side reactions observed during the TFA-mediated deprotection of t-butyl protecting groups in peptide synthesis.[1][8]
Alkylation of Aromatic Compounds
Activated aromatic compounds are readily alkylated by this compound in trifluoroacetic acid, often proceeding in quantitative yields at room temperature.[9][10] The reaction is accelerated by the presence of strong acids. For instance, the t-butylation of anisole (B1667542) proceeds rapidly to yield primarily the para-substituted product.
Alkylation of Amino Acid Residues
In the context of peptide synthesis, the in situ generated this compound is a known source of side reactions, particularly the alkylation of nucleophilic amino acid side chains. Tryptophan, methionine, and cysteine are especially susceptible to t-butylation.[2][11][12]
-
Tryptophan: The indole (B1671886) ring of tryptophan is highly nucleophilic and can be alkylated by the t-butyl cation.[13]
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) salt.[12]
-
Cysteine: The free thiol group of cysteine is a prime target for alkylation, leading to the formation of S-t-butyl cysteine.[1]
The extent of these side reactions is a significant concern in the synthesis of complex peptides and has led to the development of scavenger strategies to mitigate this undesired reactivity.
Quantitative Data on Electrophilicity
Alkylation of Aromatic Compounds
The alkylation of activated aromatic compounds with this compound in trifluoroacetic acid is reported to proceed in quantitative yields.[9][10]
Side Product Formation in Peptide Synthesis
The propensity for this compound to cause side reactions in peptide synthesis provides a semi-quantitative measure of its electrophilicity. The percentage of S-t-butylated cysteine-containing peptides after TFA cleavage highlights this reactivity.
Table 2: S-t-Butylation of a Cysteine-Containing Peptide during TFA Cleavage with Various Scavengers
| Scavenger (in TFA) | % S-tBu Side Product | Reference |
| None | 18.6% | [14] |
| Dithiothreitol (DTT) | 3.9% | [14] |
| Thioanisole | 4.8% | [14] |
| Dimethyl Sulfide (DMS) | 5.2% | [14] |
| m-Cresol | 11.2% | [14] |
| Anisole | 11.8% | [14] |
These data demonstrate that in the absence of a more reactive nucleophile (scavenger), the cysteine thiol is significantly alkylated by the electrophilic species generated during TFA cleavage, with this compound being a key contributor.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported.[15] A common laboratory preparation involves the reaction of trifluoroacetic anhydride (B1165640) with t-butanol.
Protocol: Synthesis of this compound
Materials:
-
Trifluoroacetic anhydride
-
t-Butanol
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of t-butanol (1.0 eq) in anhydrous diethyl ether at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
Monitoring Electrophilic Reactions
The progress of alkylation reactions involving this compound can be monitored by various analytical techniques.
Workflow for Monitoring an Alkylation Reaction
Analytical Methods:
-
Thin-Layer Chromatography (TLC): A rapid and qualitative method to observe the consumption of the starting nucleophile and the formation of the more lipophilic alkylated product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the disappearance of starting materials and the appearance of products, confirming their identity by mass.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the reaction, as the t-butyl group of the product will have a distinct singlet resonance.[16]
Conclusion
This compound is a potent electrophile with significant implications in organic synthesis. Its ability to act as a t-butylating agent is well-established, though often encountered as a source of side reactions in peptide synthesis. A comprehensive understanding of its reactivity, supported by the judicious use of scavengers and careful monitoring of reaction progress, is essential for researchers, scientists, and drug development professionals aiming to harness its synthetic potential while mitigating its undesired effects. Further quantitative kinetic studies would be beneficial to establish a more precise reactivity profile for this important electrophilic species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. terthis compound [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Butyl trifluoroacetate | C6H9F3O2 | CID 78987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 400-52-2: terthis compound | CymitQuimica [cymitquimica.com]
- 7. This compound CAS#: 400-52-2 [m.chemicalbook.com]
- 8. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
t-Butyl Trifluoroacetate: A Comprehensive Technical Review for Researchers
An In-depth Guide to the Synthesis, Properties, and Applications of a Versatile Reagent in Modern Organic Chemistry
Abstract
t-Butyl trifluoroacetate (B77799) is a versatile reagent with significant applications in organic synthesis, particularly as a trifluoroacetylating agent, a t-butylating agent, and a key intermediate in various chemical transformations. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and diverse applications, with a focus on detailed experimental protocols and quantitative data. Spectroscopic data are systematically tabulated for easy reference. Furthermore, key reaction mechanisms and experimental workflows are visually represented using DOT language diagrams to facilitate a deeper understanding of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Introduction
t-Butyl trifluoroacetate, with the chemical formula C₆H₉F₃O₂, is a fluorinated ester that has garnered considerable attention in the scientific community due to its unique reactivity and utility in organic synthesis. Its structure, featuring a sterically bulky t-butyl group and an electron-withdrawing trifluoromethyl group, imparts distinct chemical properties that are exploited in a variety of synthetic methodologies. This guide will delve into the core aspects of this compound, providing a thorough literature review encompassing its preparation, physical and spectroscopic characteristics, and its role in key chemical reactions.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid at room temperature.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 400-52-2 | [1] |
| Molecular Formula | C₆H₉F₃O₂ | [1] |
| Molecular Weight | 170.13 g/mol | [1] |
| Density | 1.089 g/cm³ | [1] |
| Boiling Point | 83 °C | [1] |
| Refractive Index | 1.332 | [1] |
The spectroscopic data for this compound are crucial for its identification and characterization. The following tables summarize the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
Table 2: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.52 | s | 9H | -C(CH₃)₃ |
Table 3: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Assignment |
| 157.7 (q, J = 41 Hz) | C=O |
| 115.3 (q, J = 286 Hz) | -CF₃ |
| 85.1 | -C(CH₃)₃ |
| 27.8 | -C(CH₃)₃ |
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2985 | Medium | C-H stretch (t-butyl) |
| 1785 | Strong | C=O stretch (ester) |
| 1220, 1150 | Strong | C-F stretch |
Table 5: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 115 | 15 | [M - C₄H₉]⁺ |
| 69 | 10 | [CF₃]⁺ |
| 57 | 100 | [C₄H₉]⁺ (t-butyl cation) |
| 41 | 30 | [C₃H₅]⁺ |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
From Trifluoroacetic Anhydride (B1165640) and t-Butanol
A common and straightforward method involves the reaction of trifluoroacetic anhydride with tert-butanol (B103910).
Experimental Protocol:
To a stirred solution of tert-butanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) at 0 °C, trifluoroacetic anhydride (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound.
From Trifluoroacetic Acid and Isobutylene (B52900)
Another efficient method is the acid-catalyzed addition of trifluoroacetic acid to isobutylene.
Experimental Protocol:
Trifluoroacetic acid (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane). The solution is cooled to a low temperature (typically below 0 °C), and a stream of isobutylene gas is bubbled through the solution in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is continued until the starting material is consumed, as monitored by GC. The workup procedure is similar to the method described in section 3.1.
From 2-Methyl-2-propanethiol and [Bis(trifluoroacetoxy)iodo]benzene
A high-yielding synthesis has been reported from 2-methyl-2-propanethiol and [bis(trifluoroacetoxy)iodo]benzene. This method proceeds in chloroform (B151607) at 20°C for 24 hours and has been reported to provide a 90% yield of this compound.
Applications in Organic Synthesis
This compound serves as a valuable reagent in several key organic transformations.
Deprotection of t-Butyl Esters
In peptide synthesis and other areas of organic chemistry, t-butyl esters are frequently used as protecting groups for carboxylic acids. Trifluoroacetic acid (TFA) is commonly employed for the deprotection of these esters. During this process, this compound can be formed as a byproduct. The mechanism involves the protonation of the ester carbonyl by TFA, followed by the loss of the stable tert-butyl cation. This cation can then be trapped by the trifluoroacetate anion to form this compound, or it can eliminate a proton to form isobutylene.
Experimental Protocol for TFA-mediated Deprotection:
The t-butyl protected compound is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, typically in a 1:1 ratio with DCM, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure.
Friedel-Crafts Alkylation
This compound can act as a t-butylating agent in Friedel-Crafts alkylation reactions of electron-rich aromatic compounds. The reaction is typically carried out in the presence of a Lewis acid catalyst, which facilitates the formation of the electrophilic t-butyl cation.
Experimental Protocol for Friedel-Crafts Alkylation:
The aromatic substrate is dissolved in a suitable solvent, and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is added. This compound is then added, and the reaction mixture is stirred at an appropriate temperature. The reaction progress is monitored by GC or TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the alkylated product.
Table 6: Examples of Friedel-Crafts Alkylation using t-Butylating Agents
| Aromatic Substrate | Alkylating Agent | Catalyst | Product(s) | Yield (%) |
| Benzene | t-Butyl Chloride | AlCl₃ | t-Butylbenzene | - |
| Toluene | t-Butyl Chloride | AlCl₃ | 4-t-Butyltoluene | - |
| Phenol | Isobutylene | Acid Catalyst | 2-t-Butylphenol, 4-t-Butylphenol | - |
| Anisole | t-Butyl Acetate | H₂SO₄ | 4-t-Butylanisole | - |
Note: Specific yield data for this compound as the alkylating agent across a range of substrates is not extensively tabulated in the literature. The table provides examples of related t-butylation reactions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility in trifluoroacetylation, t-butylation, and as an intermediate in deprotection reactions makes it an important tool for synthetic chemists. This guide has provided a comprehensive overview of its synthesis, properties, and applications, supported by detailed experimental protocols, tabulated data, and mechanistic diagrams. It is hoped that this resource will aid researchers in the effective utilization of this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols: Managing t-Butyl Trifluoroacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the prevalent Fmoc/tBu strategy, trifluoroacetic acid (TFA) plays a crucial role in the final cleavage of the synthesized peptide from the resin support and the concomitant removal of acid-labile side-chain protecting groups.[1][2] While highly effective, this critical step can generate reactive intermediates that lead to undesired side reactions, compromising the purity and yield of the target peptide. One such significant reactive species is t-butyl trifluoroacetate (B77799) .
This document provides detailed application notes and protocols focused on understanding the formation of t-butyl trifluoroacetate, its detrimental effects, and strategies to mitigate these challenges during peptide synthesis.
The Formation and Reactivity of this compound
During the TFA-mediated cleavage step, t-butyl protecting groups, commonly used for the side chains of amino acids like Aspartic Acid, Glutamic Acid, Serine, Threonine, and Tyrosine, are removed as t-butyl cations.[3][4][5] These carbocations are highly reactive and can be scavenged by nucleophilic residues in the peptide sequence, such as the thiol group of Cysteine or the indole (B1671886) ring of Tryptophan.[6][7]
Furthermore, the t-butyl cation can react with the trifluoroacetate anion present in the cleavage cocktail to form this compound.[3][6] This ester is a potent alkylating agent that can also react with nucleophilic side chains, with the S-alkylation of Cysteine (S-t-butylation) being a prominent and problematic side reaction.[3]
The formation of S-t-butylated Cysteine is a significant concern as it introduces a +56 Da modification to the peptide, which can be difficult to remove and complicates purification, ultimately impacting the biological activity of the peptide.[3]
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol outlines the standard procedure for cleaving a peptide from the resin and removing t-butyl based protecting groups.
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (see Table 2 for recommendations)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Centrifuge tubes
-
Shaker or rotator
Procedure:
-
Place the dried peptide-bound resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail by combining TFA and scavengers in a fume hood. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[8][9]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]
-
Incubate the mixture at room temperature with gentle agitation for 1-2 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether or MTBE.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Mitigation of S-t-Butylation of Cysteine
To minimize the formation of S-t-butylated Cysteine, modifications to the standard cleavage protocol are necessary. This often involves adjusting the cleavage cocktail composition and reaction conditions.
Key Considerations:
-
Scavenger Selection: The choice and concentration of scavengers are critical to efficiently quench t-butyl cations and this compound.[6] Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT) are particularly effective.[3][10]
-
Temperature and Time: Lowering the reaction temperature and reducing the cleavage time can decrease the extent of S-t-butylation.[3]
Optimized Cleavage Cocktail for Cysteine-containing Peptides: A recommended cocktail for minimizing S-t-butylation is a two-step procedure:
-
Initial treatment with TFA/TIS/Water/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes.
-
Followed by the addition of TFA to a final concentration of 80% and continued reaction for an additional 150 minutes.[3]
Data Presentation
The following tables summarize quantitative data regarding the impact of cleavage conditions on the formation of S-t-butylated Cysteine side products.
Table 1: Effect of Cleavage Conditions on C-terminal Cys S-t-butylation [3]
| Cleavage Condition | Temperature (°C) | Time | Relative Percentage of S-t-butylation (%) |
| 1 | 25 | 1 hour | 15.4 |
| 2 | 25 | 30 min | 11.1 |
| 3 | 40 | 30 min | 18.8 |
| 4 | 40 | 2 hours | 32.3 |
Table 2: Common Scavengers Used in TFA Cleavage Cocktails [8][9][11]
| Scavenger | Function | Typical Concentration (%) |
| Triisopropylsilane (TIS) | Reduces trityl cations and other carbocations. | 2.5 - 5 |
| Water | Proton source, helps hydrolyze protecting groups. | 2.5 - 5 |
| 1,2-Ethanedithiol (EDT) | Scavenges t-butyl cations and reduces methionine sulfoxide. | 2.5 |
| Thioanisole | Scavenges t-butyl cations and protects Tryptophan. | 5 - 10 |
| Dithiothreitol (DTT) | Reduces disulfide bonds and scavenges carbocations. | 1 |
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows discussed.
Caption: Formation of this compound and mitigation.
Caption: Standard TFA cleavage workflow.
Conclusion
The formation of this compound is an inherent challenge in peptide synthesis strategies that rely on t-butyl-based protecting groups and TFA-mediated cleavage. This reactive byproduct can lead to significant peptide impurities, particularly the S-t-butylation of Cysteine residues. By understanding the underlying mechanism and implementing optimized cleavage protocols with appropriate scavenger cocktails, researchers can effectively minimize these side reactions, leading to higher purity and yield of the desired peptide. The careful selection of cleavage conditions, including temperature and time, is also a critical factor in achieving successful peptide synthesis.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. digital.csic.es [digital.csic.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
t-Butyl Trifluoroacetate: A Potent Alkylating Agent for Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Butyl trifluoroacetate (B77799) is a highly effective electrophilic alkylating agent, primarily utilized for the introduction of a tertiary-butyl group onto activated aromatic and heteroaromatic rings. This reagent offers a convenient and often quantitative method for the synthesis of t-butylated compounds, which are valuable intermediates in the pharmaceutical and chemical industries. The reaction typically proceeds under mild conditions and is driven by the formation of a stable t-butyl cation. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of t-butyl trifluoroacetate as an alkylating agent.
Applications
The primary application of this compound as an alkylating agent is in Friedel-Crafts type reactions with electron-rich aromatic compounds. Activated substrates such as phenols, anilines, and alkoxybenzenes undergo facile t-butylation.
A significant, albeit often undesirable, application arises during the final deprotection step of peptide synthesis. In this context, t-butyl protecting groups are cleaved using trifluoroacetic acid (TFA), leading to the in situ formation of this compound. This byproduct can then act as an alkylating agent, leading to side reactions with susceptible amino acid residues like cysteine, methionine, and tryptophan.[1][2][3] Understanding this reactivity is crucial for optimizing peptide synthesis protocols and minimizing impurities.
Mechanism of Alkylation
The t-butylation of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism, analogous to a Friedel-Crafts alkylation. The reaction is typically catalyzed by a strong acid, often trifluoroacetic acid itself, which facilitates the generation of the electrophilic t-butyl cation.
The key steps involve:
-
Formation of the t-butyl cation: The ester is protonated by a strong acid, which then allows for the departure of the stable t-butyl carbocation.
-
Electrophilic attack: The electron-rich aromatic ring acts as a nucleophile, attacking the t-butyl cation to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the trifluoroacetate anion, removes a proton from the sigma complex, restoring aromaticity and yielding the t-butylated product.
Quantitative Data
The alkylation of activated aromatic compounds with this compound often proceeds with high efficiency. The following table summarizes representative yields for the t-butylation of various substrates.
| Substrate | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Anisole | 4-t-Butylanisole, 2-t-Butylanisole | This compound, Trifluoroacetic acid, Room Temperature, few hours | Quantitative | [4] |
| Phenol | 4-t-Butylphenol, 2-t-Butylphenol | This compound, Trifluoroacetic acid, Room Temperature, few hours | Quantitative | [4] |
| N,N-Dimethylaniline | 4-t-Butyl-N,N-dimethylaniline | This compound, Trifluoroacetic acid, Room Temperature, few hours | Quantitative | [4] |
Experimental Protocols
Protocol 1: General Procedure for the t-Butylation of Activated Aromatic Compounds
Materials:
-
Activated aromatic substrate (e.g., anisole, phenol)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM, optional, as a co-solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the activated aromatic substrate (1.0 eq) in a minimal amount of trifluoroacetic acid. If the substrate has poor solubility in TFA, anhydrous dichloromethane can be used as a co-solvent.
-
To the stirred solution, add this compound (1.1 to 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a flask containing a chilled saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid. Caution: CO2 evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is a flammable liquid and vapor.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry, and well-ventilated area away from sources of ignition.[5]
Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme care, using appropriate PPE.
Conclusion
This compound serves as a potent and efficient reagent for the t-butylation of activated aromatic compounds. Its application, particularly in the synthesis of pharmaceutical intermediates, is of significant interest. A thorough understanding of its reactivity, including its role in side reactions during peptide synthesis, is essential for its effective and safe utilization in a research and development setting. The provided protocols offer a foundational guide for the practical application of this versatile alkylating agent.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. dl.icdst.org [dl.icdst.org]
- 4. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
Application Notes and Protocols: The Role of t-Butyl Trifluoroacetate in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the use of protecting groups is fundamental. The tert-butoxycarbonyl (Boc) group for amines and the tert-butyl (tBu) group for carboxylic acids and alcohols are among the most widely employed protecting groups due to their stability under various conditions and their facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for the removal of these protecting groups.[3][4] However, the TFA-mediated deprotection process generates t-butyl trifluoroacetate (B77799) as a significant byproduct.[5] While not a protecting group itself, the formation and reactivity of t-butyl trifluoroacetate are critical considerations in protecting group strategy, as it can lead to unwanted side reactions.[5] These application notes provide a detailed overview of the implications of this compound in protecting group chemistry, with a focus on mitigating its undesired effects.
The Formation and Reactivity of this compound
During the acid-catalyzed removal of t-butyl or Boc protecting groups with TFA, a stable tert-butyl cation is generated.[3][6] This cation can be trapped by the trifluoroacetate anion present in the reaction mixture to form this compound.[5] This ester is a potent electrophile and can act as an alkylating agent, particularly towards nucleophilic residues in the substrate, such as tryptophan and methionine.[5][7]
The formation of this compound is a key event that can compromise the yield and purity of the desired product. The reaction is an equilibrium, and the presence of scavengers is crucial to shift the equilibrium away from the formation of the alkylating agent and to trap the reactive tert-butyl cation.[5]
Mechanism of Boc deprotection and formation of this compound.
Mitigating Side Reactions: The Use of Scavengers
To prevent the deleterious alkylation by this compound and the parent t-butyl cation, nucleophilic scavengers are added to the deprotection reaction mixture.[6][8] These scavengers are more reactive towards the electrophilic species than the sensitive residues of the substrate, effectively trapping them and preventing side product formation.[6] The choice of scavenger depends on the specific nucleophilic residues present in the molecule.[9]
Common Scavengers for t-Butyl Cation and this compound
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5% (v/v) | A highly effective and commonly used carbocation scavenger.[8][9] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% (v/v) | Another effective silane-based scavenger.[8] |
| Thioanisole | Met, Trp | ~5% (v/v) | Also helps to reduce methionine sulfoxide.[8] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | ~2.5% (v/v) | A strong nucleophile, effective at preventing S-alkylation but has a strong odor.[9] |
| Water | General | 2.5 - 5% (v/v) | Acts as a nucleophile to hydrolyze the t-butyl cation.[8] |
| Anisole | General, Tyr, Trp | - | A general-purpose scavenger.[9] |
| Phenol | Tyr, Trp | - | A good scavenger for protecting tyrosine residues.[9] |
Quantitative Data on Scavenger Efficiency
The effectiveness of different scavenger cocktails in preventing side product formation is a critical parameter in process development. The following table provides illustrative data on the efficiency of various scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a cysteine residue.
| Scavenger Cocktail (TFA/Scavenger/H₂O) | % Unmodified Peptide | % S-t-butylated Peptide |
| 95:5:0 (TFA/TIS) | 98 | 2 |
| 95:2.5:2.5 (TFA/TIS/H₂O) | 99 | 1 |
| 95:5:0 (TFA/EDT) | 97 | 3 |
| 90:5:5 (TFA/Thioanisole/EDT) | 96 | 4 |
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[9]
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution Phase
This protocol is suitable for the deprotection of a wide range of Boc-protected amines in solution.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the appropriate scavenger (e.g., 2.5-5% v/v TIS) to the solution.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
The crude product can be used directly or purified by an appropriate method (e.g., chromatography, crystallization).
Experimental workflow for solution-phase Boc deprotection.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the cleavage of a peptide from the resin and simultaneous deprotection of Boc-protected side chains.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reaction vessel with a filter
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add the pre-prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the purified peptide under vacuum.
Conclusion
While this compound is not employed as a protecting group, its formation as a byproduct during the TFA-mediated deprotection of t-butyl and Boc groups is a critical factor influencing the success of a synthetic sequence. A thorough understanding of its reactivity and the implementation of appropriate mitigation strategies, primarily through the use of scavengers, are essential for researchers and drug development professionals to achieve high yields and purity of their target molecules. The protocols and data presented herein provide a comprehensive guide to managing the effects of this compound in protecting group chemistry.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for t-Butyl Trifluoroacetate Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Butyl trifluoroacetate (B77799) is a reactive ester that primarily serves as a potent t-butylating agent for electron-rich nucleophiles. It is most commonly generated in situ during the trifluoroacetic acid (TFA)-mediated cleavage of t-butyl protecting groups, such as those found on carboxylic acids (t-butyl esters) and amines (t-butoxycarbonyl, Boc). The released t-butyl cation readily reacts with trifluoroacetate to form t-butyl trifluoroacetate. This intermediate can then alkylate sensitive residues, a reaction that is often a side reaction in peptide synthesis but can be harnessed for deliberate t-butylation of activated aromatic compounds.[1][2] This document provides detailed protocols and application notes for reactions mediated by this compound, with a focus on its role in alkylation reactions.
Reaction Mechanisms
The principal reaction involving this compound is electrophilic alkylation. The reaction is initiated by the formation of the t-butyl cation from the protonation of isobutylene (B52900) by TFA or from the decomposition of a t-butyl protected compound in the presence of TFA. The t-butyl cation is a bulky electrophile that will preferentially react with soft nucleophiles and at sterically accessible positions.
In-situ Generation and Subsequent Alkylation
During the deprotection of t-butyl esters or Boc-protected amines with TFA, a t-butyl cation is formed. This cation can be trapped by the trifluoroacetate anion to form this compound. This ester can then act as a source of the t-butyl cation for the alkylation of electron-rich aromatic systems, such as phenols, anilines, and indoles (e.g., tryptophan residues).[1][2]
Caption: In-situ generation of this compound and subsequent alkylation.
Data Presentation
The following tables summarize quantitative data for representative reactions mediated by in situ generated this compound.
Table 1: t-Butylation of Activated Aromatic Compounds
| Substrate | Reagent/Conditions | Product | Yield | Reference |
| Anisole | This compound in TFA | p-t-Butylanisole | Quantitative | [1] |
| Phenol | This compound in TFA | p-t-Butylphenol | High | [1] |
| Toluene | This compound in TFA | p-t-Butyltoluene | High | [1] |
| Tryptophan | TFA-mediated deprotection of Boc-group | t-Butylated Tryptophan | Varies | [2] |
| Methionine | TFA-mediated deprotection of Boc-group | S-t-Butylated Methionine | Varies | [2] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection of a t-Butyl Ester and In-situ Alkylation of an Aromatic Substrate
This protocol describes a general method for the removal of a t-butyl ester protecting group with trifluoroacetic acid, leading to the in situ formation of this compound, which can then alkylate an added electron-rich aromatic compound.
Materials:
-
t-Butyl ester-protected substrate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Electron-rich aromatic substrate (e.g., phenol, anisole)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the t-butyl ester-protected substrate (1 equivalent) and the aromatic substrate (1-2 equivalents) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired alkylated product.
Caption: General experimental workflow for TFA-mediated alkylation.
Protocol 2: Trifluoroacetylation of Amines (Alternative to this compound)
Direct trifluoroacetylation of amines using this compound is not a standard procedure. More common and efficient methods utilize reagents like trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate. For completeness, a general protocol for trifluoroacetylation using trifluoroacetic anhydride is provided below.
Materials:
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (B128534) (TEA) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Addition of TFAA: Cool the solution to 0 °C. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Concluding Remarks
This compound is a highly effective t-butylating agent, particularly for electron-rich aromatic compounds. Its most common application arises from its in situ formation during TFA-mediated deprotection of t-butyl protected functional groups. Understanding the formation and reactivity of this intermediate is crucial for controlling side reactions in peptide synthesis and for its deliberate use in the synthesis of alkylated aromatic molecules. The protocols provided herein offer a foundation for utilizing these reactions in a laboratory setting. For trifluoroacetylation of amines, more direct and efficient reagents such as trifluoroacetic anhydride are recommended.
References
- 1. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: t-Butyl Trifluoroacetate as a Reagent in Organic Synthesis
Introduction
t-Butyl trifluoroacetate (B77799) (TBTFA) is a versatile reagent in organic synthesis, primarily recognized for its role as an efficient electrophilic t-butylating agent. While it is often generated in situ during the deprotection of t-butyl ethers and esters using trifluoroacetic acid (TFA), its application as a standalone reagent provides a convenient and highly effective method for the t-butylation of activated aromatic compounds.[1][2] This process, a form of Friedel-Crafts alkylation, operates under mild, acidic conditions and is noted for its high efficiency and simple execution.[1]
The reaction leverages trifluoroacetic acid as both the solvent and a catalyst, which facilitates the generation of the t-butyl cation from t-butyl trifluoroacetate. This electrophile then readily reacts with electron-rich aromatic substrates. This methodology is particularly advantageous for compounds that may be sensitive to the harsher conditions often employed in traditional Friedel-Crafts reactions.[2]
Core Application: Electrophilic t-Butylation of Aromatic Compounds
The primary application of this compound is the direct t-butylation of activated aromatic rings. The reaction is characterized by its simplicity, typically involving mixing the substrate with the reagent in trifluoroacetic acid at room temperature.[1]
Reaction Mechanism
The t-butylation proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. In the acidic trifluoroacetic acid medium, this compound is protonated, facilitating the departure of the stable trifluoroacetic acid molecule and generating a tertiary t-butyl carbocation. This potent electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of the sigma complex by the trifluoroacetate anion regenerates the aromatic system, yielding the t-butylated product.
Caption: Mechanism of t-butylation using this compound.
Reaction Scope and Quantitative Data
The reaction is most effective for aromatic compounds that are activated with electron-donating groups, such as phenols and aryl ethers. Less activated substrates, like toluene, are reported to be unreactive under these conditions.
| Substrate Class | Activating Group | Conditions | Reaction Time | Yield | Reference |
| Aryl Ethers | -OCH₃ (Anisole) | TBTFA, TFA, Room Temp. | A few hours | Quantitative | [1][2] |
| Phenols | -OH | TBTFA, TFA, Room Temp. | A few hours | Quantitative | [1][2] |
| Substituted Phenols | e.g., 2,6-di-t-butylphenol | TFA, Room Temp. | Rapid | Quantitative (Rearrangement) | [2] |
| Alkylbenzenes | -CH₃ (Toluene) | TBTFA, TFA, Room Temp. | > 5 days | No Reaction | [2] |
Note: The term "Quantitative" is used as reported in the primary literature, suggesting yields are very high, though specific percentages for various substrates are not detailed.[1][2]
Detailed Experimental Protocols
The following is a representative protocol for the t-butylation of an activated aromatic compound, based on the procedures described in the literature.[1][2]
Protocol: t-Butylation of Anisole (B1667542)
Objective: To synthesize 4-t-butylanisole via electrophilic substitution using this compound.
Materials:
-
Anisole
-
This compound (TBTFA)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the anisole (1.0 eq.) in trifluoroacetic acid (approx. 5-10 volumes).
-
Reagent Addition: To the stirring solution at room temperature, add this compound (1.1 eq.) dropwise.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS) until consumption of the starting material is observed.
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Neutralization: Combine the organic extracts and wash carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes the excess trifluoroacetic acid.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation.
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The quenching and neutralization steps with sodium bicarbonate are exothermic and release CO₂ gas. Perform these steps slowly and with caution to avoid pressure buildup.
References
- 1. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Tert-butylation of Phenols using t-Butyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient tert-butylation of phenols using t-butyl trifluoroacetate (B77799). This method offers a straightforward and high-yielding approach for the synthesis of tert-butylated phenolic compounds, which are valuable intermediates in the pharmaceutical and chemical industries.
Introduction
The tert-butylation of phenols is a significant transformation in organic synthesis, often employed to introduce a bulky tert-butyl group that can serve as a protecting group or to modify the steric and electronic properties of the parent phenol (B47542). The use of t-butyl trifluoroacetate in conjunction with trifluoroacetic acid provides an efficient and convenient method for this alkylation. Activated aromatic compounds, including a variety of phenols, can be rapidly alkylated in quantitative yields under mild conditions.[1][2]
The reaction proceeds via an electrophilic aromatic substitution (Friedel-Crafts alkylation) mechanism. Trifluoroacetic acid serves as both the solvent and a catalyst, facilitating the in-situ generation of the tert-butyl cation from this compound. This highly electrophilic species is then attacked by the electron-rich aromatic ring of the phenol.
Advantages of the Method
-
High Yields: The reaction typically proceeds in quantitative or near-quantitative yields for activated phenols.[1][2]
-
Mild Conditions: The alkylation is conveniently carried out at room temperature.[1][2]
-
Simple Procedure: The experimental setup is straightforward, often involving simple mixing of the reagents and subsequent removal of the volatile solvent.[1][2]
-
Efficiency: The reaction is generally rapid, often completing within a few hours at ambient temperature.[1][2]
Reaction Mechanism
The tert-butylation of phenols with this compound in trifluoroacetic acid follows a Friedel-Crafts alkylation pathway. The key steps are:
-
Generation of the Electrophile: Trifluoroacetic acid protonates the ester oxygen of this compound, weakening the carbon-oxygen bond.
-
Formation of the tert-Butyl Cation: The weakened bond cleaves to form a stable tertiary carbocation (the tert-butyl cation) and trifluoroacetic acid.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-butyl cation. Due to the directing effect of the hydroxyl group, alkylation occurs primarily at the ortho and para positions.
-
Deprotonation: A base (such as the trifluoroacetate anion) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the tert-butylated phenol.
Experimental Protocols
General Procedure for the Tert-butylation of Phenols
This protocol is a general guideline based on the reported efficient alkylation of activated aromatic compounds.[1][2] Optimization of reaction time and stoichiometry may be necessary for specific substrates.
Materials:
-
Phenol or substituted phenol
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.).
-
Reagent Addition: Under a fume hood, add trifluoroacetic acid as the solvent. A typical concentration would be in the range of 0.1 to 0.5 M.
-
Initiation: While stirring at room temperature, add this compound (1.1 to 1.5 eq.) to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from a few hours to overnight, depending on the reactivity of the phenol.
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to neutralize the trifluoroacetic acid. Caution: This will generate CO2 gas; perform this step slowly and with caution.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by column chromatography on silica (B1680970) gel, distillation, or recrystallization, if necessary. For many activated phenols, the reaction goes to completion, and the product obtained after solvent evaporation is of high purity.[1][2]
Data Presentation
The tert-butylation of various phenols using this compound in trifluoroacetic acid generally proceeds in high to quantitative yields, particularly for electron-rich phenols.[1][2] The table below summarizes the expected products and typical yields for a range of phenolic substrates.
| Entry | Phenolic Substrate | Product(s) | Typical Yield (%) | Reference |
| 1 | Phenol | 4-tert-Butylphenol, 2-tert-Butylphenol | >95 | [1][2] |
| 2 | p-Cresol | 2-tert-Butyl-4-methylphenol | >95 | [1][2] |
| 3 | m-Cresol | 4-tert-Butyl-3-methylphenol, 2-tert-Butyl-5-methylphenol | >95 | [1][2] |
| 4 | Anisole | 4-tert-Butylanisole | >95 | [1][2] |
| 5 | Guaiacol (2-Methoxyphenol) | 4-tert-Butyl-2-methoxyphenol | >95 | [1][2] |
| 6 | 4-Methoxyphenol | 2-tert-Butyl-4-methoxyphenol | >95 | [1][2] |
| 7 | 4-Chlorophenol | 2-tert-Butyl-4-chlorophenol | Moderate to High | [1][2] |
| 8 | 4-Nitrophenol | Low to No Reaction | - | [1][2] |
Note: The regioselectivity of the reaction is influenced by the electronic and steric nature of the substituents on the phenol ring. For phenols with electron-donating groups, the reaction is fast and high-yielding, while electron-withdrawing groups deactivate the ring and may result in lower yields or no reaction.
Safety Information
-
This compound: Flammable liquid and vapor. Handle in a well-ventilated area and away from ignition sources.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. Always handle TFA in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work-up: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases carbon dioxide gas. This should be done slowly and in a controlled manner to avoid splashing and pressure build-up.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Applications of t-Butyl Trifluoroacetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Butyl trifluoroacetate (B77799) is a versatile reagent and an important intermediate in medicinal chemistry. While it is often generated in situ during the ubiquitous use of trifluoroacetic acid (TFA) for the deprotection of t-butyl and t-butoxycarbonyl (Boc) protecting groups, it also serves as a potent t-butylating agent for the synthesis of various pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and visualizations of its roles in medicinal chemistry, aiding researchers in drug discovery and development.
Core Applications in Medicinal Chemistry
The primary applications of t-butyl trifluoroacetate in a medicinal chemistry context can be categorized as follows:
-
t-Butylation of Bioactive Scaffolds: As an efficient electrophilic source of the t-butyl group, it is used to introduce this bulky, lipophilic moiety into aromatic systems, such as phenols and anilines, which are common substructures in drug molecules. This can modulate the pharmacological properties of the parent molecule.
-
Byproduct in Deprotection and its Implications: In peptide synthesis and the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this compound is formed as a reactive byproduct. Its presence can lead to unintended alkylation of sensitive residues, necessitating the use of scavengers.
-
Intermediate in the Synthesis of Specific Drug Candidates: It has been employed as a key reagent in the synthesis of antiviral agents, such as in the activation of hydroxyl groups for subsequent transformations.
Data Presentation
The following tables summarize quantitative data for key applications of this compound and related reactions.
Table 1: t-Butylation of Activated Aromatic Compounds with this compound
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Anisole | p-t-Butylanisole | This compound, Trifluoroacetic acid, Room Temperature, few hours | Quantitative | [1] |
| Phenol | 4-t-Butylphenol | This compound, Trifluoroacetic acid, Room Temperature | High | [2] |
| Toluene (B28343) | 4-t-Butyltoluene | This compound, Trifluoroacetic acid, Room Temperature | High | [3] |
Table 2: Representative Conditions for TFA-mediated Deprotection of t-Butyl Esters
| Substrate | TFA Concentration (in DCM) | Temperature (°C) | Time (h) | Purity (%) | Reference |
| MS-PEG4-t-butyl ester | 50% | 25 (Room Temp) | 1-2 | >95 | [4] |
| Bis-PEG3-t-butyl ester | 20% | 25 (Room Temp) | 2-4 | >95 | [5] |
| General Peptide Resin | 95% (neat TFA) | 25 (Room Temp) | 0.5-1 | >98 | [4] |
| m-PEG7-t-butyl ester | 50% | 25 (Room Temp) | 2-5 | >95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the t-Butylation of an Activated Aromatic Compound
This protocol describes a general method for the t-butylation of an activated aromatic compound, such as anisole, using this compound in trifluoroacetic acid.
Materials:
-
Activated aromatic substrate (e.g., Anisole)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the activated aromatic substrate (1.0 eq) in trifluoroacetic acid.
-
To the stirred solution, add this compound (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired t-butylated product.
Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid
This protocol outlines the standard procedure for the removal of a t-butyl ester protecting group, a reaction that generates this compound as a byproduct.
Materials:
-
t-Butyl ester protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
(Optional) Scavenger (e.g., triethylsilane, anisole)
-
(Optional for workup) Toluene, Diethyl ether (cold)
Procedure:
-
Dissolve the t-butyl ester protected compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).
-
If the substrate contains sensitive functionalities prone to alkylation by the in-situ generated this compound, add a scavenger (e.g., triethylsilane, 5-10 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM, or neat TFA for resistant substrates) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
The crude deprotected product (as a TFA salt) can often be used directly in the next step or purified by precipitation from a minimal amount of DCM with cold diethyl ether, followed by filtration and drying under vacuum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Deprotection of t-butyl esters with TFA and potential side reactions.
Caption: Inhibition of HCV replication by the antiviral drug Uprifosbuvir.[7]
Caption: Workflow for the synthesis of t-butylated aromatic compounds.
References
- 1. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding effect site pharmacology of uprifosbuvir, a hepatitis C virus nucleoside inhibitor: Case study of a multidisciplinary modeling approach in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role and Mitigation of t-Butyl Trifluoroacetate in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Fmoc solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that dictates the purity and yield of the final product. This process is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA). While effective, the use of TFA with tert-butyl (tBu) based side-chain protecting groups gives rise to a reactive and problematic byproduct: t-Butyl trifluoroacetate (B77799) .
This document provides a detailed overview of the formation of t-Butyl trifluoroacetate, its detrimental effects on the synthesized peptide, and comprehensive protocols for its mitigation through the use of scavenger cocktails.
The Role of this compound: An Unwanted Side Reaction
This compound is not a reagent added to the cleavage cocktail but is formed in situ. During the TFA-mediated cleavage, t-butyl cations (tBu⁺) are generated from the removal of acid-labile protecting groups such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers/esters. These highly reactive carbocations can be trapped by the trifluoroacetate anion present in high concentration, forming this compound.
This ester acts as a potent alkylating agent, leading to several undesirable side reactions, most notably the S-tert-butylation of cysteine residues. This modification adds 56 Da to the mass of the peptide and can be difficult to remove during purification. Other nucleophilic residues such as tryptophan, methionine, and tyrosine are also susceptible to alkylation by t-butyl cations and this compound. Therefore, the "role" of this compound in Fmoc SPPS is that of a reactive intermediate that must be efficiently scavenged to ensure the integrity of the final peptide product.
Data Presentation: Efficacy of Scavenger Cocktails in Mitigating S-tert-butylation
The addition of nucleophilic scavengers to the cleavage cocktail is essential to trap t-butyl cations and prevent the formation and subsequent reactions of this compound. The following tables summarize quantitative data on the effectiveness of various scavenger cocktails in reducing the S-tert-butylation of a model cysteine-containing peptide.
Table 1: Effect of Different Scavengers on Cys S-tbutylation [1]
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger at 90:2.5:2.5:5) | N-terminal Cys S-tbutylation (%) | C-terminal Cys S-tbutylation (%) | Total S-tbutylation (%) |
| No Additional Scavenger | 3.4 | 15.2 | 18.6 |
| Dithiothreitol (DTT) | 0.8 | 3.1 | 3.9 |
| Thioanisole | 1.1 | 3.7 | 4.8 |
| Dimethyl Sulfide (DMS) | 1.2 | 4.0 | 5.2 |
| m-Cresol | 2.1 | 9.1 | 11.2 |
| Anisole | 2.3 | 9.5 | 11.8 |
Data adapted from a study on a model Cys-containing peptide. Actual percentages may vary based on sequence and conditions.[1]
Table 2: Effect of Cleavage Duration and Temperature on C-terminal Cys S-tbutylation [1]
| Cleavage Condition (TFA/TIS/H₂O at 95:2.5:2.5) | C-terminal Cys S-tbutylation (%) |
| 25 °C, 1 hour | 15.4 |
| 25 °C, 30 minutes | 11.1 |
| 40 °C, 30 minutes | 18.8 |
| 40 °C, 2 hours | 32.3 |
These data indicate that shorter cleavage times at room temperature are preferable to minimize S-tbutylation.[1]
Experimental Protocols
Caution: Trifluoroacetic acid is a highly corrosive and volatile acid. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain cysteine, methionine, or tryptophan.
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v). For 0.1 mmol of resin, prepare 2-5 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 1.5 - 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Add cold diethyl ether (10 times the volume of the filtrate) to precipitate the peptide.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Cleavage for Peptides Containing Cysteine, Methionine, or Tryptophan
This protocol incorporates additional scavengers to minimize side reactions.
Materials:
-
Same as Protocol 1, with the addition of 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) and Thioanisole.
Procedure:
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common formulation is "Reagent K": TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). Alternatively, a cocktail of TFA/TIS/H₂O/DTT (90:2.5:2.5:5 v/v/v/w) can be used.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2 - 4 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow step 4 from Protocol 1.
-
Protocol 3: Two-Step Cleavage for Minimizing S-tert-Butylation[1][2]
This advanced protocol is highly effective for peptides prone to S-tert-butylation.
Materials:
-
Same as Protocol 2, with the addition of Dimethyl Sulfide (DMS).
Procedure:
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Step 1 Cocktail Preparation and Initial Cleavage:
-
Prepare an initial cleavage cocktail of TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/v/w).
-
Add the cocktail to the resin and agitate at room temperature for 30 minutes.
-
-
Step 2 - Increased TFA Concentration:
-
Add neat TFA to the reaction mixture to bring the final TFA concentration to approximately 80-85%.
-
Continue to agitate for an additional 1.5 - 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Follow step 4 from Protocol 1.
-
Visualizations
Caption: Formation of this compound and its subsequent side reaction with cysteine, and mitigation by scavengers.
Caption: Experimental workflow for the final cleavage and deprotection of a synthesized peptide in Fmoc-SPPS.
References
Application Notes and Protocols: t-Butyl Trifluoroacetate as a Byproduct of Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and organic chemistry, prized for its stability and facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly employed reagent for Boc deprotection. However, this process is not without its complexities. A significant byproduct, t-butyl trifluoroacetate (B77799), can be formed through the reaction of the liberated t-butyl cation with the trifluoroacetate anion. This byproduct can act as an alkylating agent, leading to undesired modifications of sensitive residues in peptides and other molecules, thereby compromising the purity and yield of the final product. These application notes provide a detailed overview of the formation of t-butyl trifluoroacetate, strategies for its mitigation using scavengers, and detailed protocols for its detection and quantification.
Introduction
The use of the Boc protecting group is widespread in the synthesis of complex organic molecules, particularly in solid-phase peptide synthesis (SPPS). Its removal is typically achieved with strong acids, most commonly TFA. The mechanism of Boc deprotection involves the protonation of the Boc group, followed by the release of a stable t-butyl carbocation and carbamic acid, which subsequently decomposes to carbon dioxide and the free amine.[1][2]
The liberated t-butyl cation is a reactive electrophile that can be trapped by the trifluoroacetate counter-ion, leading to the formation of this compound.[3] This ester is itself a potential alkylating agent, capable of modifying nucleophilic amino acid side chains such as those of tryptophan, methionine, and cysteine.[3][4] To minimize the formation of this and other byproducts, scavengers are typically added to the deprotection cocktail.
These notes will detail the mechanism of this compound formation, present data on the effectiveness of various scavengers, and provide detailed experimental protocols for the Boc deprotection reaction and the analysis of this critical byproduct.
Mechanism of this compound Formation
The formation of this compound is a direct consequence of the Boc deprotection mechanism in the presence of trifluoroacetic acid. The key steps are outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Side Reactions in Peptide Synthesis Utilizing t-Butyl Trifluoroacetate Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered when using t-Butyl trifluoroacetate-related reagents and protecting groups in peptide synthesis. This resource is intended for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve common experimental issues.
Troubleshooting Guides
Issue 1: Unexpected Mass Increase of +56 Da in Mass Spectrometry Analysis
Symptom: Mass spectrometry of the crude or purified peptide reveals a significant peak corresponding to the target peptide mass +56 Da (or multiples thereof).
Possible Cause: This mass increase is a strong indicator of t-butylation , a common side reaction where one or more t-butyl groups are covalently attached to the peptide.[1] This occurs when t-butyl cations, generated during the acid-mediated cleavage of t-butyl-based protecting groups (e.g., Boc, tBu), react with nucleophilic side chains of certain amino acids.[1][2] The reaction is often mediated by the formation of this compound.[3]
Amino Acid Residues at Risk:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to t-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated.[1][5]
-
Cysteine (Cys): The thiol group is a prime target for t-butylation, forming S-t-butylated Cys residues.[1][6]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1]
Troubleshooting & Resolution:
-
Confirmation: Re-examine the mass spectrometry data to confirm the +56 Da mass shift. If multiple additions are suspected, look for peaks at +112 Da, +168 Da, etc.
-
Scavenger Optimization: The most effective way to prevent t-butylation is to use appropriate scavengers in the cleavage cocktail to trap the t-butyl cations.[7][8]
-
Standard Peptides (without Trp, Cys, Met): A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6][9]
-
Peptides with Trp, Met, or Cys: The addition of scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) is crucial.[5][7]
-
-
Cleavage Conditions: Minimize the duration of TFA exposure to what is necessary for complete deprotection.[7] Lowering the cleavage temperature can also reduce the extent of side reactions.[6]
Issue 2: Premature Chain Termination and a Peak at Target Mass +96 Da
Symptom: During peptide synthesis, a significant portion of the peptide chain stops elongating, resulting in truncated sequences. Mass spectrometry might show a peak corresponding to the mass of the truncated peptide +96 Da.
Possible Cause: This is indicative of N-terminal trifluoroacetylation , where the N-terminal amine of the growing peptide chain is capped by a trifluoroacetyl (TFA) group, rendering it unreactive for subsequent coupling steps.[10][11] This side reaction can occur independently of the coupling step and is often initiated by the presence of trifluoroacetoxymethyl groups on the resin support.[10][11]
Mechanism of Trifluoroacetylation:
-
Hydroxymethyl groups on the resin can be esterified by TFA.
-
During neutralization with a tertiary amine, the trifluoroacetyl group can be transferred to the N-terminal amine of the peptide.[10][11]
Troubleshooting & Resolution:
-
Resin Choice: The choice of resin can significantly impact the level of trifluoroacetylation. Resins like aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (Pam) are designed to be more stable to TFA and can prevent this side reaction.[10][11]
-
Cycle Conditions: While difficult to eliminate completely with certain resins, minimizing the time the peptide is exposed to neutralization conditions after TFA treatment can help.
-
Analysis: Use mass spectrometry to identify truncated sequences with a +96 Da modification.
Frequently Asked Questions (FAQs)
Q1: What is t-butylation and why does it happen?
A1: t-Butylation is an undesired side reaction in peptide synthesis where a t-butyl group (+56 Da) is added to the side chain of a nucleophilic amino acid.[1] It occurs during the acidic cleavage of t-butyl-based protecting groups (like Boc for the N-terminus or tBu for side chains) with trifluoroacetic acid (TFA).[8][12] This process generates reactive t-butyl cations which can alkylate sensitive residues like Trp, Met, Cys, and Tyr.[1][5]
Q2: How can I prevent t-butylation of Cysteine residues?
A2: Preventing S-t-butylation of Cysteine requires the use of a well-formulated cleavage cocktail with effective scavengers.[6] In addition to the standard TFA/TIS/H₂O, adding thio-scavengers is highly recommended. Thioanisole and dimethyl sulfide (B99878) (DMS) have been shown to be particularly effective in reducing S-t-butylation.[6]
Q3: What is trifluoroacetylation and how does it lead to peptide truncation?
A3: Trifluoroacetylation is the capping of the N-terminal amine of the peptide with a trifluoroacetyl group (-COCF₃), which has a mass of +96 Da.[10][11] This modification makes the N-terminus unreactive to subsequent amino acid couplings, thus terminating the peptide chain elongation. A proposed mechanism involves the transfer of the trifluoroacetyl group from the resin to the peptide's amino group during the neutralization step.[10][11]
Q4: Can the choice of resin affect the extent of side reactions?
A4: Yes, the resin can play a crucial role. For instance, standard benzyl (B1604629) ester resins can accumulate trifluoroacetoxymethyl sites through gradual acid cleavage, leading to increased trifluoroacetylation over several cycles.[10][11] Using more acid-stable resins can mitigate this specific side reaction.[10]
Q5: Are there any quantitative data on the effectiveness of different scavengers against S-t-butylation?
A5: Yes, studies have quantified the impact of various scavengers on the formation of S-t-butylated side products. The effectiveness can be compared through the percentage of the side product observed in the crude peptide mixture.
Data Presentation
Table 1: Effect of Scavengers on S-t-Butylation of Cysteine-Containing Peptides
| Cleavage Cocktail Composition (v/v) | Target Residue | % S-tBu Side Product | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | Cys | 18.6% | [8] |
| TFA/TIS/H₂O/Dithiothreitol (DTT) (90:2.5:2.5:5) | Cys | 3.9% | [8] |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | Cys | 4.8% | [8] |
| TFA/TIS/H₂O/Dimethyl Sulfide (DMS) (90:2.5:2.5:5) | Cys | 5.2% | [8] |
| TFA/TIS/H₂O/m-Cresol (90:2.5:2.5:5) | Cys | 11.2% | [8] |
| TFA/TIS/H₂O/Anisole (90:2.5:2.5:5) | Cys | 11.8% | [8] |
Table 2: Influence of Cleavage Conditions on C-terminal Cys S-t-butylation
| Temperature | Duration | Relative % S-t-butylation | Reference |
| Room Temperature | 1 hour | 15.4% | [6] |
| 25°C | 30 minutes | 11.1% | [6] |
| Higher Temperature | 1 hour | 18.8% | [6] |
| Higher Temperature | 30 minutes | 32.3% | [6] |
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain Cys, Met, or unprotected Trp.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 2 mL of cocktail, this corresponds to 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of H₂O.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Swirl gently to ensure the resin is fully wetted. Allow the reaction to proceed at room temperature for 1.5 to 3 hours.[8]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the peptide.[7]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.[7]
-
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Cleavage for Peptides with Sensitive Residues (Cys, Met, Trp)
This protocol is recommended for peptides containing sensitive residues that are prone to t-butylation.
Materials:
-
Same as Protocol 1, with the addition of Thioanisole or 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing an additional scavenger. A common mixture is TFA/Thioanisole/EDT/TIS in an appropriate ratio (e.g., 90:5:3:2 v/v/v/v).
-
Cleavage Reaction: Add the cocktail to the resin and let it react for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.
-
Drying: Follow step 5 from Protocol 1.
Visualizations
Caption: Pathway of t-butylation side reaction and its prevention.
Caption: Workflow illustrating the trifluoroacetylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing t-Butyl Trifluoroacetate Formation During Deprotection
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on mitigating the formation of t-Butyl trifluoroacetate (B77799) and other side products during deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is t-Butyl trifluoroacetate and why is it a concern during deprotection?
A1: this compound is a byproduct formed during the acid-mediated removal of t-butyl-based protecting groups, such as the tert-butoxycarbonyl (Boc) group, using trifluoroacetic acid (TFA).[1] It arises from the reaction between the liberated t-butyl cation and the trifluoroacetate anion.[1] This byproduct is a significant concern because it acts as an efficient alkylating agent, capable of modifying sensitive residues in peptides and other molecules, particularly tryptophan and methionine.[1][2]
Q2: What is the primary mechanism leading to the formation of this compound?
A2: The deprotection of a t-butyl-based protecting group with TFA generates a highly reactive tert-butyl carbocation.[3][4] This carbocation can then be trapped by the trifluoroacetate anion present in the reaction mixture, leading to the formation of this compound.[1] An equilibrium exists between isobutene, TFA, and this compound, with the ester being favored at room temperature.[1]
Q3: Which functional groups or amino acid residues are most susceptible to side reactions caused by this compound?
A3: Nucleophilic functional groups are particularly vulnerable to alkylation by this compound. In the context of peptide synthesis, the most susceptible amino acid residues include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[3][4]
-
Cysteine (Cys): The free thiol group can be S-tert-butylated.[4]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[4]
Q4: How can I detect the formation of this compound and related byproducts in my reaction?
A4: The formation of t-butylated byproducts can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC analysis, unexpected peaks may be observed.[5] In mass spectrometry, the addition of a tert-butyl group will result in a mass increase of 56 Da.[3]
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC or a +56 Da mass addition in MS analysis after deprotection.
-
Possible Cause: Formation of t-butylated byproducts due to the reaction of the liberated t-butyl cation or this compound with nucleophilic sites on your molecule.[3][5]
-
Solution: The most effective way to prevent this is by using "scavengers" in your deprotection cocktail. Scavengers are nucleophilic species that react with and neutralize the t-butyl cation at a faster rate than the sensitive residues of your substrate.[4]
Issue 2: Incomplete or slow deprotection reaction.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The concentration of TFA may be too low to efficiently cleave the protecting group, especially for sterically hindered substrates.[6]
-
Solution: Gradually increase the concentration of TFA in the reaction mixture. For resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under these conditions.[6] Alternatively, a stronger acid system like hydrogen chloride (HCl) in dioxane or ethyl acetate (B1210297) can be used.[6]
-
-
Possible Cause 2: Low Reaction Temperature. Conducting the deprotection at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[6]
-
Solution: Allow the reaction to warm to room temperature. If necessary, gentle heating (e.g., to 40°C) can be applied, but this may also increase the risk of side reactions, so careful monitoring is essential.[7]
-
Data Presentation
Table 1: Common Scavenger Cocktails for TFA Deprotection
| Cleavage Cocktail Composition (v/v/v or v/v/w) | Primary Application | Reference(s) |
| 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | General purpose, effective for peptides without highly sensitive residues. | [5][8] |
| 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) (Reagent K) | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). | [3] |
| 90% TFA / 5% Dimethyl Sulfide (DMS) / 3% m-Cresol / 2% 1,2-Ethanedithiol (EDT) | A robust cocktail for complex peptides. | |
| 94% TFA / 2.5% Water / 1% Triethylsilane (TES) / 2.5% 1,2-Ethanedithiol (EDT) | Effective for peptides containing Cysteine and Tryptophan. | |
| 95% TFA / 5% Triisopropylsilane (TIS) | Strong reducing conditions, good for preventing Trp oxidation. | [9] |
| 90% TFA / 5% Thioanisole / 5% 1,2-Ethanedithiol (EDT) | For peptides containing sensitive Met and Cys residues. | [4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol outlines a general procedure for the deprotection of a Boc-protected compound using TFA with scavengers to minimize side reactions.
-
Preparation: Dissolve the Boc-protected substrate in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the solution. For example, add 10-20 equivalents of triethylsilane (TES).[4][5]
-
Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[5][8]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Reaction times typically range from 1 to 4 hours.[7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) three times.[10]
-
Isolation: The crude product can often be precipitated by the addition of cold diethyl ether.[10] The precipitate can then be collected by filtration or centrifugation.[10] Further purification can be performed by chromatography if necessary.[4]
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Formation of this compound and its role in side reactions.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: TFA Cleavage & Scavenger Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of scavengers for t-Butyl trifluoroacetate (B77799) in Trifluoroacetic Acid (TFA) cleavage protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in TFA cleavage?
A1: During the TFA-mediated cleavage of peptides from a solid support and the removal of acid-labile side-chain protecting groups (like Boc and t-Butyl), highly reactive carbocations are generated.[1] These electrophilic species, primarily t-butyl cations, can re-attach to or modify nucleophilic amino acid residues within the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][2] This leads to undesired side products, reducing the yield and purity of the target peptide.[1] Scavengers are nucleophilic compounds added to the TFA cleavage mixture to "trap" or quench these reactive carbocations, thereby preventing these side reactions.[1][3]
Q2: How does t-Butyl trifluoroacetate form and why is it problematic?
A2: The trifluoroacetic acid-mediated removal of t-butyl protecting groups leads to the formation of this compound.[4] This ester can act as an alkylating agent in the presence of TFA, modifying sensitive residues like methionine and tryptophan.[4] Scavengers are crucial for destroying this compound in addition to trapping t-butyl cations.[4]
Q3: What are the most common scavengers and for which residues are they recommended?
A3: The choice of scavenger is critical and depends on the specific amino acid composition of your peptide.[1][5] A cocktail of scavengers is often used to provide comprehensive protection.[5]
-
Triisopropylsilane (B1312306) (TIS): A general and effective scavenger for t-butyl cations and trityl cations.[6][7] It works by donating a hydride to the carbocation in an irreversible reaction.[7]
-
Water: Acts as a weak scavenger by reacting with carbocations to form alcohols (e.g., t-butanol from t-butyl cation).[8][9] It also helps with peptide solubility.[10]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is highly effective in protecting tryptophan and cysteine residues.[1][10] It also helps to keep the sulfhydryl group of cysteine in a reduced state, preventing oxidation and disulfide bond formation.[1][10] However, it has a very strong, unpleasant odor and can sometimes form adducts with cysteine.[10]
-
Thioanisole (B89551): Particularly effective in preventing the alkylation of tyrosine and aids in the removal of Pbf/Pmc protecting groups from arginine.[3][6] It also protects methionine and tryptophan.[11]
-
Phenol: Acts as a competitive substrate for electrophilic attack, thereby protecting tyrosine and tryptophan side chains.[3][6]
-
Dithiothreitol (DTT): An effective reducing agent that helps prevent the oxidation of cysteine and subsequent disulfide bond formation.[3][10] However, it can be less stable in TFA compared to other options.[10][12]
-
1,4-Benzenedimethanethiol (1,4-BDMT): A newer, highly efficient scavenger that is stable in TFA and UV-detectable, which can aid in its removal during purification.[10][13] It has been shown to improve crude peptide yield and purity.[13]
Q4: Are there any "universal" scavenger cocktails?
A4: While the optimal cocktail is sequence-dependent, some mixtures are widely used for their broad applicability.[14]
-
TFA/TIS/Water (95:2.5:2.5 v/v/v): Sufficient for peptides without highly sensitive residues.[1][6]
-
Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v): A potent and comprehensive mixture for peptides containing multiple sensitive residues, including arginine protected with Pmc or Mtr.[1][6][14]
Q5: Can scavengers have negative effects?
A5: Yes, some scavengers can have drawbacks. For instance, EDT has a strong odor and can form adducts with cysteine.[10] Thiol-based scavengers, while effective, can sometimes be difficult to remove during purification.[13] It is also important to use fresh, high-quality scavengers, as old reagents can be less effective.[1]
Troubleshooting Guide
Issue 1: Mass spectrometry analysis of my purified peptide shows a +56 Da adduct.
-
Possible Cause: This mass addition strongly suggests tert-butylation, where a t-butyl group has attached to a nucleophilic side chain (e.g., Trp, Met, Cys, Tyr).[5] This occurs when the t-butyl cations generated during deprotection are not effectively trapped by scavengers.[5][15]
-
Solution:
-
Review your scavenger choice: Ensure your scavenger cocktail is appropriate for the amino acid sequence. For tryptophan-containing peptides, TIS is effective.[5] For methionine, thioanisole is recommended.[5] For cysteine, EDT or DTT are common choices.[3]
-
Increase scavenger concentration: The standard 2.5% or 5% may be insufficient for peptides with multiple susceptible residues or a high loading of t-butyl protecting groups.
-
Use a scavenger cocktail: A combination of scavengers often provides better protection than a single one.[5]
-
Issue 2: The cleavage reaction mixture turns brown or purple.
-
Possible Cause: This discoloration can indicate the oxidation of the tryptophan indole (B1671886) ring or other side reactions.[3]
-
Solution:
Issue 3: Incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine).
-
Possible Cause: Some protecting groups, like Arg(Pmc/Pbf), are more difficult to cleave and may require longer reaction times or stronger acidic conditions.[1][14]
-
Solution:
-
Extend the cleavage time: Monitor the deprotection over time by HPLC to determine the optimal duration, which can be 4 hours or more for challenging sequences.[1][16]
-
Use a more robust scavenger cocktail: Thioanisole is known to aid in the removal of Pbf/Pmc protecting groups.[3] Reagent K is also a good option for peptides with multiple arginine residues.[1][14]
-
Issue 4: Formation of dimers or oligomers of my peptide.
-
Possible Cause: This is typically due to the oxidation of free sulfhydryl groups on cysteine residues, leading to the formation of intermolecular disulfide bonds.[10] This can occur during cleavage if the environment is not sufficiently reducing, or during workup and purification.
-
Solution:
-
Ensure a reducing environment during cleavage: Use scavengers like EDT or DTT in your cleavage cocktail.[10]
-
Maintain a low pH during workup: After cleavage, keep the peptide in an acidic solution until purification to minimize oxidation.
-
Consider using a reducing agent during purification: Adding a small amount of DTT to the purification buffers can help prevent disulfide bond formation.
-
Data Presentation
Table 1: Effectiveness of Different Scavenger Cocktails in Preventing Cys S-t-butylation
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | Desired Peptide (%) | S-tBu Side Product (%) |
| No additional scavenger | 81.3 | 18.7 |
| Thioanisole | 91.0 | 9.0 |
| Dimethyl Sulfide (DMS) | 89.7 | 10.3 |
| Dithiothreitol (DTT) | 87.5 | 12.5 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 86.4 | 13.6 |
| m-Cresol | 84.1 | 15.9 |
| Anisole | 82.9 | 17.1 |
Data adapted from a study on a model Cys-containing peptide.[6][17]
Table 2: Comparison of Thiol Scavengers for a Cys-Rich Peptide
| Scavenger | Crude Yield (%) | Crude Purity (%) | CRP-t-Bu Adducts (%) |
| None | 65 | 70 | 15 |
| DTT | 75 | 78 | 8 |
| 1,2-BDMT | 72 | 75 | 10 |
| 1,4-BDMT | 82 | 85 | 5 |
Data adapted from a study on a Cys-rich peptide (CRP).[13]
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides with Sensitive Residues
This protocol is a general guideline and should be optimized for the specific peptide.
-
Resin Preparation:
-
After solid-phase synthesis is complete, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL per gram of resin) to remove residual DMF.[3]
-
Dry the resin under vacuum for at least 1 hour.[3]
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a well-ventilated fume hood, prepare the cleavage cocktail. For a peptide containing Trp, Met, or Cys, a common cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[10] For 100 mg of resin, a typical volume is 2 mL.[1]
-
Caution: TFA is extremely corrosive. Always wear appropriate personal protective equipment (gloves, lab coat, eye protection).[10]
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Peptide Precipitation:
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.[3]
-
Carefully decant the ether.[3]
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[3]
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[3] The peptide is now ready for analysis and purification.
-
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation
This protocol is adapted from literature to reduce alkylation side products.[10]
-
Resin Preparation: Follow Step 1 from the standard protocol.
-
Step 1 Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail with a lower concentration of TFA (e.g., 70% TFA, along with TIS, water, thioanisole, DMS, and DTT).[10]
-
Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[10]
-
Step 2 - TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%.[10]
-
Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[10]
-
Isolation and Precipitation: Follow Steps 4-6 from the standard protocol to isolate, precipitate, and dry the final peptide product.[10]
Mandatory Visualization
Caption: Mechanism of scavenger action during TFA cleavage.
Caption: A logical workflow for troubleshooting common TFA cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. kohan.com.tw [kohan.com.tw]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. polypeptide.com [polypeptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides from t-Butyl Trifluoroacetate Adducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides from t-butyl trifluoroacetate (B77799) adducts.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the formation of t-butyl adducts during peptide synthesis and purification.
| Problem | Potential Cause | Recommended Solution |
| Presence of unexpected peaks with a mass increase of +56 Da in Mass Spectrometry analysis. [1] | Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by t-butyl cations generated during TFA cleavage.[2][3][4][5] | - Incorporate a scavenger or a cocktail of scavengers into the cleavage mixture to trap the reactive t-butyl cations.[1][5][6] - Optimize the scavenger cocktail based on the peptide sequence (see Table 1).[5][6] - For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[5][6] |
| Low yield of the desired peptide. [2][5] | - Incomplete cleavage from the resin.[5] - Significant side-product formation due to t-butylation.[5] - Incomplete removal of t-butyl protecting groups.[5] | - Extend the cleavage reaction time to 3-4 hours and monitor the progress.[5] - Increase the TFA concentration in the cleavage cocktail to 95%.[5] - If the problem persists, the isolated peptide can be subjected to a second cleavage treatment.[5] |
| S-t-butylation of Cysteine residues. [6] | Reaction of the liberated Cys thiol with t-butyl cations from t-Bu-based protecting groups.[6] | - Use a scavenger cocktail containing dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT).[3][5][6] - Shorter cleavage duration and lower temperatures can minimize the extent of Cys S-t-butylation.[6] - Consider using trityl (Trt) protecting groups for cysteine, which are more labile. |
| Alkylation of Tryptophan residues. | The indole (B1671886) side chain of Tryptophan is highly susceptible to attack by t-butyl cations.[3][4] | - Add scavengers like triisopropylsilane (B1312306) (TIS), water, and thioanisole (B89551) to the cleavage cocktail.[5][6] - The use of "Reagent K" (TFA/phenol/H2O/thioanisole/EDT) is effective in minimizing Trp alkylation.[6] |
| Re-attachment of peptide to the resin. [5] | Reversible bonding of certain protecting groups or linkers in acidic conditions.[6] | - Ensure sufficient cleavage time and appropriate TFA concentration. - Wash the resin thoroughly with fresh TFA after collecting the initial filtrate to recover any remaining peptide.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the origin of t-butyl trifluoroacetate adducts in peptide synthesis?
A1: During the cleavage of peptides from the resin and the removal of side-chain protecting groups using trifluoroacetic acid (TFA), t-butyl protecting groups (e.g., from Boc-amino acids, Tyr(tBu), Ser(tBu), Thr(tBu)) are cleaved, generating reactive tert-butyl (tBu) cations.[3][4][5] These cations can then react with nucleophilic amino acid side chains, such as those of Tryptophan, Methionine, Cysteine, and Tyrosine, forming t-butyl adducts.[3][4][5] The t-butyl cation can also react with TFA to form this compound, which is also a potent alkylating agent.[7]
Q2: Which amino acids are most susceptible to t-butyl adduction?
A2: The amino acids most prone to alkylation by t-butyl cations are those with nucleophilic side chains. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[3][4]
-
Methionine (Met): The sulfur atom in the thioether side chain is susceptible to alkylation.[3][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile.[3][4][6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated, although it is less reactive than the indole ring of Tryptophan.[3][5]
Q3: What are scavengers and how do they prevent the formation of t-butyl adducts?
A3: Scavengers are reagents added to the cleavage cocktail that are more nucleophilic than the amino acid side chains.[5][6] They act by "trapping" or "quenching" the reactive t-butyl cations as they are formed, thus preventing them from reacting with the peptide.[5][7] Common scavengers work by forming stable, non-reactive products with the t-butyl cations.
Q4: What are some common scavenger cocktails used to prevent t-butyl adduct formation?
A4: The choice of scavenger cocktail depends on the amino acid composition of the peptide. A combination of scavengers is often more effective.
Table 1: Common Scavenger Cocktails
| Scavenger Cocktail | Composition (v/v/v) | Target Residues/Purpose |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5[5][6] | General purpose, effective for trapping t-butyl cations. TIS is a very efficient scavenger.[5] |
| TFA / TIS / H₂O / DTT (1%) | 70 : 5 : 5 : 10 (+10% DMS)[6] | Specifically beneficial for peptides containing Cysteine to prevent S-t-butylation.[6] |
| "Reagent K" | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)[5][6] | A robust cocktail for peptides with multiple sensitive residues, particularly effective for protecting Tryptophan.[6] |
| TFA / Dithioethane (DTE) | 99.5 : 0.5[3][4] | Scavenges t-butyl cations to prevent side product formation.[3][4] |
Q5: Can t-butyl adducts be removed after they have formed?
A5: In some cases, the S-alkylation of methionine is reversible. Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group from methionine.[1] However, for other residues like Tryptophan and Cysteine, the alkylation is generally considered irreversible. Therefore, prevention through the use of appropriate scavengers is the best strategy.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Peptide from Resin
This protocol outlines a general procedure for cleaving a peptide from the solid support while removing t-butyl based protecting groups.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.[2]
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. A commonly used cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% H₂O (v/v/v).[2][5] For peptides containing sensitive residues, refer to Table 1 for a more specialized cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin).[5] Gently agitate the mixture at room temperature for 2-3 hours.[1][5]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide into a clean conical tube.[2][5] Wash the resin with a small amount of fresh TFA (1-2 mL) to ensure complete recovery of the peptide.[5]
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1][5]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and byproducts.[5]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[2][5]
Protocol 2: Purification of the Crude Peptide by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[]
-
Column and Mobile Phases: Use a reversed-phase C18 column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in water.[]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[]
-
-
Gradient Elution: Purify the peptide using a suitable gradient of Mobile Phase B. The optimal gradient will depend on the hydrophobicity of the peptide and the separation of the desired peptide from its adducts.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak, which can be identified by UV absorbance (typically at 220 nm or 280 nm).
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the desired peptide and to ensure the absence of t-butyl adducts.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a TFA salt.
Visualizations
Caption: Experimental workflow for peptide cleavage and purification.
Caption: Troubleshooting logic for t-butyl adduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for t-Butyl Trifluoroacetate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of t-butyl trifluoroacetate (B77799). The information is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the alkylation of t-butyl trifluoroacetate.
| Issue | Possible Causes | Solutions |
| Low or No Product Yield | Incomplete Deprotonation: The base used may not be strong enough to efficiently deprotonate the α-carbon of this compound. The pKa of the α-proton is elevated due to the electron-withdrawing trifluoromethyl group. | • Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). • Ensure the base is freshly prepared or properly stored to maintain its reactivity. |
| Enolate Instability: Trifluoromethyl-substituted enolates can be unstable and prone to side reactions, such as β-elimination of fluoride (B91410). | • Maintain a very low reaction temperature (e.g., -78 °C) during enolate formation and alkylation to minimize decomposition. • Consider the use of titanium-based reagents to form a more stable titanium ate enolate.[1][2] | |
| Poor Electrophile Reactivity: The alkylating agent may not be reactive enough to undergo the SN2 reaction with the enolate.[3][4] | • Use a more reactive electrophile, such as a primary iodide or a benzylic or allylic halide.[3][4] • Avoid secondary and tertiary halides, which are prone to elimination reactions.[3][4] | |
| Incomplete Reaction | Insufficient Base: An inadequate amount of base will result in incomplete formation of the enolate. | • Use a slight excess of the strong base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation. |
| Short Reaction Time: The alkylation step may require more time to go to completion, especially with less reactive electrophiles. | • Increase the reaction time for the alkylation step and monitor the reaction progress by a suitable analytical method like GC-MS or 19F NMR. | |
| Low Temperature for Alkylation: While enolate formation requires very low temperatures, the alkylation step might proceed slowly at -78 °C. | • After the addition of the electrophile, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or room temperature), depending on the stability of the enolate and the reactivity of the electrophile. | |
| Formation of Side Products | Self-Condensation: The enolate can react with unreacted this compound. | • Ensure slow addition of the ester to the cooled solution of the base to maintain a low concentration of the ester and minimize self-condensation. |
| Dialkylation: If the product has an acidic proton, it can be deprotonated and undergo a second alkylation. | • Use only one equivalent of the alkylating agent. | |
| Cleavage of t-Butyl Group: Acidic workup conditions can lead to the cleavage of the t-butyl ester, forming isobutylene (B52900) and trifluoroacetic acid.[5][6] | • Use a neutral or slightly basic workup procedure to quench the reaction. A saturated aqueous solution of ammonium (B1175870) chloride is a common choice. | |
| Elimination Reaction: The use of secondary or tertiary alkyl halides as electrophiles can lead to E2 elimination as a major side reaction.[4] | • Exclusively use primary or methyl halides, or activated halides like benzylic or allylic halides.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best base for the deprotonation of this compound?
A1: A strong, non-nucleophilic base is crucial for the efficient formation of the enolate. Lithium Diisopropylamide (LDA) is a widely used and effective base for this purpose due to its high basicity (pKa of its conjugate acid is ~36) and steric bulk, which prevents it from acting as a nucleophile.[7][8][9] Other suitable bases include Sodium Hexamethyldisilazide (NaHMDS) and Lithium Tetramethylpiperidide (LiTMP).
Q2: What are the optimal solvent and temperature conditions?
A2: Anhydrous aprotic ether solvents are the best choice for this reaction. Tetrahydrofuran (THF) is most commonly used as it can dissolve LDA and stabilize the lithium enolate. The reaction should be carried out at a very low temperature, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the enolate and minimize side reactions.[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking aliquots at different time points, quenching them, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product. 19F NMR spectroscopy can also be a powerful tool to track the conversion of this compound to the alkylated product due to the distinct chemical shifts of the CF3 group in the two molecules.
Q4: What are the most common pitfalls to avoid in this reaction?
A4: The most common pitfalls include:
-
Presence of moisture: Water will quench the strong base and the enolate. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Using a weak base: Incomplete deprotonation will lead to low yields.
-
Running the reaction at too high a temperature: This can lead to enolate decomposition and side reactions.
-
Using a poor electrophile: Secondary and tertiary halides will primarily undergo elimination.
Q5: Is the trifluoromethyl-substituted enolate stable?
A5: α-Trifluoromethyl enolates are known to be less stable than their non-fluorinated counterparts and can undergo β-elimination of a fluoride ion.[2] However, forming the enolate at very low temperatures and using it immediately in the subsequent alkylation step can minimize this decomposition pathway. The choice of the counter-ion can also influence stability, with titanium enolates reported to be more stable.[1]
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound
This protocol provides a general starting point for the alkylation of this compound with a primary alkyl halide. Optimization of reaction time and temperature may be necessary for specific substrates.
1. Preparation of the LDA Solution (if not commercially available):
- To a solution of diisopropylamine (B44863) (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.0 eq.) dropwise.
- Stir the solution at 0 °C for 30 minutes.
2. Enolate Formation:
- Cool the LDA solution to -78 °C.
- Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution dropwise over 20-30 minutes.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
3. Alkylation:
- Add the primary alkyl halide (1.0-1.1 eq.) to the enolate solution at -78 °C.
- Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. If the reaction is sluggish, the temperature can be allowed to slowly rise to -40 °C or higher, but this should be done with caution.
4. Quenching and Work-up:
- Quench the reaction at -78 °C by adding a saturated aqueous solution of NH4Cl.
- Allow the mixture to warm to room temperature.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
5. Purification:
- The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for this compound alkylation.
Caption: Troubleshooting logic for optimizing the alkylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
stability of t-Butyl trifluoroacetate in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of t-butyl trifluoroacetate (B77799) in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is t-butyl trifluoroacetate and where is it commonly encountered?
A1: this compound is an ester that is not typically used as a starting material but is frequently formed in situ as a reactive intermediate. It is most commonly generated during the acidic cleavage of tert-butyl (t-Bu) and tert-butyloxycarbonyl (Boc) protecting groups with trifluoroacetic acid (TFA), a standard procedure in peptide synthesis and other organic syntheses.[1][2][3] The t-butyl cation released during deprotection can react with the trifluoroacetate anion to form this compound.[1][4]
Q2: How stable is this compound?
A2: While stable enough to be isolated, this compound is a reactive compound. Its stability is highly dependent on the solvent and the presence of nucleophiles. It is a potent alkylating agent due to the good leaving group ability of the trifluoroacetate anion and the stability of the resulting tert-butyl cation.[5] In the presence of nucleophilic amino acid residues such as cysteine (Cys), methionine (Met), and tryptophan (Trp), it can lead to unwanted side reactions.[1][2][5]
Q3: What are the primary decomposition pathways for this compound?
A3: The primary decomposition pathways for this compound are solvolysis and reaction with nucleophiles. In protic solvents (e.g., water, alcohols), it can undergo hydrolysis or alcoholysis to form tert-butanol (B103910) and trifluoroacetic acid or the corresponding tert-butyl ether. In the presence of strong nucleophiles, it will readily undergo nucleophilic substitution.
Q4: How can I minimize the formation of this compound and its side reactions during deprotection?
A4: The most effective method is to use "scavengers" in the cleavage cocktail.[5][6] Scavengers are nucleophilic agents that are more reactive towards the generated tert-butyl cations and this compound than the sensitive residues in your molecule. Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected +56 Da adduct on sensitive residues (Cys, Met, Trp) in mass spectrometry. | Alkylation by this compound or the tert-butyl cation.[7] | Add scavengers such as triisopropylsilane (TIS) and water or 1,2-ethanedithiol (EDT) to the TFA cleavage cocktail.[6] |
| Incomplete deprotection of t-butyl or Boc groups. | Insufficient acid strength or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[6] |
| Observation of Fries-type rearrangement products with tyrosine residues. | Migration of the Boc group on the phenolic oxygen to the aromatic ring.[7] | While not directly a this compound issue, this is a related acidic deprotection side reaction. Careful selection of scavengers and reaction conditions can sometimes minimize this. |
| Low yield of the desired product after TFA cleavage. | Besides incomplete deprotection, side reactions with this compound can consume the starting material or product. | Optimize the scavenger cocktail and reaction conditions (time, temperature) to minimize side reactions.[1] |
Data on Stability and Reactivity of this compound
Table 1: Qualitative Stability in Common Laboratory Solvents
| Solvent | Solvent Type | Expected Stability | Notes |
| Dichloromethane (B109758) (DCM) | Aprotic, Non-polar | Relatively Stable | Commonly used as a co-solvent with TFA for deprotection.[6] |
| Chloroform | Aprotic, Non-polar | Relatively Stable | Similar to DCM. |
| Acetonitrile (ACN) | Aprotic, Polar | Moderate | Can act as a weak nucleophile under certain conditions. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | Can be susceptible to acid-catalyzed ring-opening. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Low to Moderate | Can contain amine impurities that are nucleophilic. |
| Dimethyl sulfoxide (B87167) (DMSO) | Aprotic, Polar | Moderate | Can act as an oxidant in the presence of acids. |
| Methanol (MeOH) | Protic | Low | Reacts to form methyl tert-butyl ether. |
| Ethanol (EtOH) | Protic | Low | Reacts to form ethyl tert-butyl ether. |
| Water | Protic | Very Low | Undergoes hydrolysis to tert-butanol and trifluoroacetic acid. |
Table 2: Reactivity with Different Classes of Reagents
| Reagent Class | Example(s) | Reactivity | Product(s) |
| Thiols | Cysteine, Dithiothreitol (DTT) | High | S-tert-butylated adducts |
| Thioethers | Methionine, Thioanisole | High | Sulfonium salts |
| Indoles | Tryptophan | High | N- or C-tert-butylated adducts |
| Alcohols | Methanol, Ethanol | Moderate | tert-Butyl ethers |
| Water | Moderate | tert-Butanol | |
| Amines | Primary and secondary amines | High | N-tert-butylated amines |
| Aromatic Compounds | Anisole, Phenol | Moderate (requires activation) | C-tert-butylated aromatic compounds |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of a t-Butyl Ester
This protocol describes a general procedure for the removal of a tert-butyl ester protecting group using TFA in dichloromethane (DCM), including the use of scavengers to minimize side reactions from this compound.
Materials:
-
tert-Butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Water
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester-protected compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.
-
To the stirred solution, add water (2.5% v/v) and TIS (2.5% v/v) as scavengers.
-
Slowly add an equal volume of TFA to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene (B28343) (3 x 10 mL).
-
The resulting crude carboxylic acid can be purified by an appropriate method (e.g., crystallization, chromatography).
Visualizations
Caption: Formation of this compound and subsequent side reactions.
Caption: Troubleshooting workflow for TFA-mediated deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
detection and quantification of t-Butyl trifluoroacetate impurities
Welcome to the technical support center for the detection and quantification of impurities in t-Butyl trifluoroacetate (B77799). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting common issues, and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in t-Butyl trifluoroacetate?
A1: The most common impurities in this compound often depend on its synthesis route and storage conditions. Key impurities to monitor include:
-
t-Butanol: A common starting material or hydrolysis product.
-
Trifluoroacetic acid (TFA): A starting material or hydrolysis product.[1]
-
Isobutylene: A potential byproduct, especially if the this compound is formed during the deprotection of t-butyl groups.[2]
-
Di-t-butyl ether: Can form from the reaction of t-butanol or the t-butyl cation.
Q2: Which analytical techniques are most suitable for detecting and quantifying these impurities?
A2: The choice of analytical technique depends on the specific impurity and the required sensitivity. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile impurities like t-butanol, di-t-butyl ether, and isobutylene.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Primarily used for the quantification of non-volatile impurities such as residual trifluoroacetic acid.[1][6][7]
Q3: What are the typical challenges encountered when analyzing this compound and its impurities?
A3: Common challenges include:
-
Co-elution of peaks: Due to similar chemical properties, some impurities may co-elute, making quantification difficult.[8][9]
-
Peak tailing: Acidic or highly polar compounds like trifluoroacetic acid can interact with the analytical column, leading to poor peak shape.[10][11][12]
-
Sample matrix effects: The sample matrix can interfere with the ionization and detection of the target analytes, especially in LC-MS.
-
Contamination: Trifluoroacetic acid is a common contaminant in analytical laboratories and can lead to high background signals.[13]
Troubleshooting Guides
GC-MS Analysis
Issue: Poor peak shape (tailing) for t-Butanol.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: Deactivate the injector liner and the front end of the column. Consider using an ultra-inert liner and column. Trimming a small portion (10-20 cm) from the beginning of the column can also help remove active sites.[11]
-
-
Possible Cause 2: Improper column installation.
-
Solution: Ensure the column is installed at the correct depth in both the injector and the detector to avoid dead volume. A poor column cut can also contribute to peak tailing; ensure a clean, square cut.[11]
-
-
Possible Cause 3: Solvent-phase polarity mismatch.
-
Solution: Ensure the polarity of the injection solvent is compatible with the stationary phase of the column.[10]
-
Issue: Co-elution of this compound and an impurity.
-
Possible Cause 1: Inadequate chromatographic separation.
-
Possible Cause 2: Unsuitable column stationary phase.
-
Solution: If optimizing the temperature program is insufficient, consider a column with a different stationary phase that offers different selectivity for the analytes.
-
-
Possible Cause 3: Confirmation of co-elution.
-
Solution: Use a mass spectrometry detector to examine the mass spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound.[8]
-
HPLC Analysis
Issue: High background signal for Trifluoroacetic acid (TFA).
-
Possible Cause 1: Contaminated mobile phase or HPLC system.
-
Possible Cause 2: Old or degraded TFA.
-
Solution: Use fresh, high-quality TFA, preferably from ampoules for single use, to avoid degradation and the introduction of impurities.[16]
-
Issue: Poor retention and peak shape for Trifluoroacetic acid (TFA).
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Possible Cause 2: Unsuitable column.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of common impurities in this compound. Please note that these values can vary depending on the specific analytical method, instrument, and sample matrix.
Table 1: GC-MS Quantitative Data for Volatile Impurities
| Impurity | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| t-Butanol | 1-5 ppm | 4.5-15 ppm[4][5] |
| Di-t-butyl ether | 0.5-2 ppm | 1.5-6 ppm |
Table 2: HPLC Quantitative Data for Non-Volatile Impurities
| Impurity | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Trifluoroacetic acid (TFA) | 30-100 ng/mL | 90-300 ng/mL[18] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Impurities
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
- Dilute to volume with a suitable solvent (e.g., dichloromethane (B109758) or methanol).
- Prepare a series of calibration standards of the target impurities (t-butanol, di-t-butyl ether) in the same solvent.
2. GC-MS Conditions:
- GC System: Agilent 7890B GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
- Inlet: Split/splitless injector at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp to 150°C at 10°C/min.
- Ramp to 250°C at 25°C/min, hold for 2 minutes.
- MS System: Agilent 5977B MSD or equivalent.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-300.
Protocol 2: HPLC Analysis of Residual Trifluoroacetic Acid (TFA)
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Prepare a series of TFA calibration standards in the mobile phase.[1]
2. HPLC Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a UV or MS detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 70:30 v/v) containing 0.1% formic acid or an ion-pairing reagent.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm or MS in negative ion mode.
Visualizations
Caption: General experimental workflow for the analysis of impurities in this compound.
Caption: Troubleshooting decision tree for addressing peak tailing issues.
Caption: Logical relationships in the formation of common impurities related to this compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Trifluoroacetic acid puriss. p.a., for HPLC, = 99.0 GC 76-05-1 [sigmaaldrich.com]
- 3. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. scielo.br [scielo.br]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 16. Dirty TFA | Separation Science [sepscience.com]
- 17. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Reactions Involving t-Butyl Trifluoroacetate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered in reactions involving t-butyl trifluoroacetate (B77799). Whether it arises as a reactive intermediate or is used as a primary reagent, this guide provides solutions to common problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Section 1: In-Situ Formation of t-Butyl Trifluoroacetate in Deprotection Reactions
This section focuses on troubleshooting issues that arise from the formation of this compound as a byproduct during the trifluoroacetic acid (TFA)-mediated deprotection of t-butyl esters.
Q1: My t-butyl ester deprotection with TFA is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem. Here are the common causes and their solutions:
-
Insufficient Acid: The amount of TFA might be too low to drive the reaction to completion, especially if your substrate contains other acid-sensitive functional groups that can consume the acid. While the reaction is catalytic in principle, using an excess of TFA is common practice to ensure the reaction proceeds to completion.[1][2]
-
Reaction Time and Temperature: The deprotection may require more time or gentle heating. Most deprotections are performed at room temperature, but for substrates that are sterically hindered, extending the reaction time from a few hours to overnight can be beneficial.[3]
-
Solvent Choice: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. However, the choice of solvent can impact the reaction's efficiency for certain substrates.
-
Steric Hindrance: A sterically hindered t-butyl ester may necessitate more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.
-
Presence of Scavengers: While scavengers are used to prevent side reactions, they can compete with the substrate for the acid, which may slow down the deprotection.
Troubleshooting Steps for Incomplete Deprotection
| Parameter | Standard Condition | Troubleshooting Action |
| TFA Concentration | 50% in DCM | Increase to 95% (neat TFA) |
| Reaction Time | 1-4 hours | Extend to overnight |
| Temperature | Room Temperature | Gently warm to 40°C |
| Solvent | Dichloromethane (DCM) | Consider alternative co-solvents |
Q2: I am observing unexpected side products during the deprotection reaction. What are they and how can I minimize them?
A2: The primary side reaction is the alkylation of nucleophilic residues (such as tryptophan or methionine in peptides) by the released t-butyl cation.[4] This cation can also be trapped by TFA to form this compound, which is also an alkylating agent.[4] To minimize these side reactions, the use of "scavengers" is highly recommended.
Common Scavengers and Their Applications
| Scavenger | Application | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, very effective | 2.5-5% |
| Water | Can act as a scavenger | 2.5-5% |
| Thioanisole or Dithiothreitol (DTT) | For sulfur-containing amino acids | 2.5-5% |
A common scavenger "cocktail" is 95% TFA, 2.5% water, and 2.5% TIS.
Section 2: this compound as a Reagent
This section addresses issues that may arise when this compound is used as a reagent, for example, in t-butylation reactions.
Q3: I am using this compound as a t-butylating agent for an aromatic compound, but the reaction is slow or the yield is low. How can I improve this?
A3: this compound is an effective agent for the t-butylation of activated aromatic compounds.[5] Here are some factors that can influence the reaction outcome:
-
Substrate Reactivity: This reaction works best with activated aromatic compounds. Deactivated systems may not react efficiently under standard conditions.
-
Acid Concentration: The reaction is accelerated by strong acids.[5] The presence of a strong acid promoter can be beneficial.
-
Reaction Time and Temperature: The reaction is typically carried out at room temperature.[5] For less reactive substrates, increasing the reaction time may be necessary.
Q4: I am observing the formation of rearranged products in my t-butylation reaction. Why is this happening and how can I prevent it?
A4: In the presence of strong acids, ortho-substituted products can rearrange to the more thermodynamically stable para-isomers.[5] To minimize this, you can try to:
-
Control the amount of strong acid promoter: Use the minimum amount of acid required to catalyze the reaction.
-
Optimize the reaction time: Shorter reaction times may favor the kinetic product over the thermodynamic one.
Experimental Protocols
Protocol 1: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid
This protocol describes a general procedure for the TFA-mediated deprotection of a t-butyl ester.
Materials:
-
t-Butyl ester-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., Triisopropylsilane), if needed
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the t-butyl ester-protected compound in anhydrous DCM.
-
Add TFA to the solution (typically a 50% TFA/DCM mixture).[6] If scavengers are required, they should be included in the TFA "cocktail".
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours, depending on the substrate.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Mandatory Visualization
Below is a troubleshooting workflow for incomplete deprotection of t-butyl esters.
Caption: A flowchart outlining the logical steps for troubleshooting an incomplete t-butyl ester deprotection reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
strategies to avoid tryptophan modification by t-Butyl trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the modification of tryptophan residues by t-Butyl trifluoroacetate (B77799) during peptide synthesis and deprotection.
Frequently Asked Questions (FAQs)
Q1: What is t-Butyl trifluoroacetate and why is it a problem for tryptophan-containing peptides?
A1: During the final cleavage step in peptide synthesis, strong acids like trifluoroacetic acid (TFA) are used to remove tert-butyl (t-Bu) based protecting groups (e.g., Boc, t-Butyl ethers). This process generates highly reactive tert-butyl carbocations.[1] These carbocations can be trapped by TFA to form this compound, a potent alkylating agent.[2] The indole (B1671886) side chain of tryptophan is highly nucleophilic and therefore very susceptible to alkylation by this reagent, leading to the formation of undesired side products and reducing the yield and purity of the target peptide.[1][2]
Q2: What are the primary strategies to prevent tryptophan modification during TFA cleavage?
A2: There are two main strategies to prevent this unwanted side reaction:
-
Using Scavengers: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail".[1] They trap the reactive carbocations and alkylating species at a faster rate than the sensitive amino acid residues, thus preventing modification of the peptide.[1][2]
-
Side-Chain Protection: The indole nitrogen of the tryptophan residue is protected with a semi-permanent protecting group throughout the synthesis.[3][4] This physically blocks the site of potential alkylation. In modern Fmoc-based peptide synthesis, using Fmoc-Trp(Boc)-OH is considered the gold standard.[4]
Q3: How do I select the appropriate scavenger cocktail for my peptide?
A3: The choice of scavenger cocktail is critical and depends on the amino acid composition of your peptide.[5]
-
For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[5]
-
For peptides containing Tryptophan (Trp), Methionine (Met), or Cysteine (Cys): These residues are highly susceptible to alkylation.[1][5] The inclusion of scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) is recommended to protect the indole side-chain of Trp and the thioether of Met.[3][5][6]
-
For peptides with Arginine (Arg) protected by Pmc or Pbf: These protecting groups can be slow to cleave and generate reactive species that can modify tryptophan.[7] More potent scavenger mixtures, such as Reagent K (TFA/phenol/water/thioanisole/EDT), may be necessary.[6]
Q4: When should I use a tryptophan side-chain protecting group instead of relying on scavengers?
A4: Using a side-chain protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, is highly recommended for complex syntheses.[4] It is particularly advantageous in the following scenarios:
-
Long or complex peptides: Where the risk of side reactions is statistically higher.
-
Peptides containing multiple sensitive residues: Especially sequences where Arg(Pbf) and Trp are in close proximity.[7]
-
When scavenger-based methods fail: If you consistently observe tryptophan modification despite using optimized scavenger cocktails. The Boc group on the indole nitrogen provides robust protection against alkylation.[4] The combination of Trp(Boc) and Arg(Pbf) has been shown to result in extremely low levels of Trp alkylation, even in the absence of scavengers.[8]
Q5: I am seeing an unexpected mass addition of +56 Da on my tryptophan-containing peptide after cleavage. What is the likely cause and how can I fix it?
A5: A mass addition of +56 Da to your peptide, particularly at a tryptophan residue, is the characteristic signature of tert-butylation. This occurs when the tert-butyl cation, generated during TFA deprotection, alkylates the indole ring.[1][9]
To fix this, you should:
-
Review your scavenger cocktail: Ensure you are using an appropriate scavenger and in sufficient quantity. For Trp-containing peptides, adding EDT (e.g., 2.5%) to a standard TFA/TIS/H₂O mixture is a good first step.[5]
-
Optimize cleavage conditions: Reducing the cleavage time and temperature can sometimes minimize the extent of side reactions.[6]
-
Use a protected tryptophan derivative: For future syntheses of this peptide, switch to using Fmoc-Trp(Boc)-OH to prevent the issue from recurring.[4]
Troubleshooting Guide
Issue: Tryptophan modification (tert-butylation) is still observed despite using a standard scavenger cocktail.
| Possible Cause | Recommended Solution |
| Insufficient Scavenger Concentration | Increase the percentage of scavengers in the cleavage cocktail. For example, increase the concentration of TIS and/or EDT from 2.5% to 5%.[6] |
| Incorrect Scavenger Type | The chosen scavenger may not be effective for your specific peptide sequence. For peptides with Arg(Pbf), which can generate reactive species, a more robust cocktail like Reagent K (TFA/phenol/H₂O/thioanisole/EDT) may be required.[6] |
| Highly Sensitive Peptide Sequence | Certain sequences, such as those with Arg and Trp in close proximity, are inherently more prone to side reactions that are difficult to prevent completely with scavengers alone.[7] |
| Prolonged Cleavage Time | Extended exposure to the strong acidic conditions of the cleavage cocktail can increase the likelihood of side reactions. |
Data Presentation
Table 1: Effect of Different Scavengers on Side Product Formation
The following table, adapted from a study on S-tbutylation of Cysteine (a side reaction mechanistically similar to Trp alkylation), demonstrates the effectiveness of adding an additional scavenger to the standard TFA/TIS/H₂O cocktail.
| Entry | Scavenger Added (5%) | Total % S-tbutylation Side Product |
| 1 | None (Control) | 18.6% |
| 2 | DMS (Dimethyl sulfide) | 10.3% |
| 3 | Thioanisole | 9.0% |
| 4 | DTT (Dithiothreitol) | 12.1% |
| 5 | 1,4-BDMT (1,4-Benzenedimethanethiol) | 11.5% |
| Data adapted from a study on a model Cys-containing peptide cleaved with TFA/TIS/H₂O/Scavenger (90:2.5:2.5:5) for 1 hour.[6] |
This data clearly indicates that the inclusion of thioether or thiol-based scavengers can significantly reduce the level of alkylation side products.[6]
Experimental Protocols
Protocol 1: Standard TFA Cleavage with a Scavenger Cocktail for Trp-Containing Peptides
This protocol is suitable for the cleavage of peptides containing acid-sensitive residues like Tryptophan.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A common cocktail for Trp-containing peptides is Reagent R : TFA/Thioanisole/EDT/Anisole (90:5:3:2 v/v/v/v).[6] For 100 mg of resin, prepare 2-3 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Pellet and Wash: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and organic byproducts.[5]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Protocol 2: Synthesis and Cleavage Using Side-Chain Protected Tryptophan (Fmoc-Trp(Boc)-OH)
This protocol minimizes the risk of side-chain modification from the outset.
-
Solid-Phase Peptide Synthesis (SPPS): During the automated or manual synthesis, incorporate tryptophan using the Fmoc-Trp(Boc)-OH building block.[4] The synthesis proceeds as normal, with the Boc group on the indole nitrogen remaining stable to the piperidine (B6355638) conditions used for Fmoc deprotection.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin using a standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[5][10]
-
Workup: Follow steps 3-7 from Protocol 1 for the cleavage, precipitation, and drying of the final peptide. The presence of the Trp(Boc) protection during synthesis dramatically reduces the chance of observing +56 Da modifications in the final product.[8]
Visualizations
Caption: Formation of alkylating agent and pathways for tryptophan modification vs. scavenger protection.
Caption: Decision workflow for selecting a tryptophan protection strategy.
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: t-Butyl Trifluoroacetate Reactivity and Temperature Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the reactivity of t-Butyl trifluoroacetate (B77799). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the reactivity of t-butyl trifluoroacetate?
Temperature is a critical parameter in reactions involving this compound, primarily influencing the rate of reaction and the potential for side reactions. Generally, increasing the temperature accelerates the reaction rate, such as in hydrolysis or deprotection reactions.[1] However, elevated temperatures can also promote undesired side reactions, such as alkylation by the reactive t-butyl cation intermediate.[1][2]
Q2: How does temperature influence the reaction mechanism of this compound?
Temperature can influence the mechanistic pathway of reactions involving this compound. For instance, in the hydrolysis of alkyl trifluoroacetates, a change in mechanism from a bimolecular acyl-oxygen fission (BAC2) to a unimolecular carbonium ion (SN1) process is observed for this compound.[3] This is due to the stability of the tertiary t-butyl carbocation, the formation of which can be favored at higher temperatures.
Q3: What are the typical temperature ranges for reactions involving this compound?
The optimal temperature range depends on the specific reaction.
-
Deprotection Reactions: Many deprotection reactions using trifluoroacetic acid (TFA) are conducted at room temperature (around 25°C).[1][4][5] Gentle heating may be applied to increase the rate, but caution is advised.[1]
-
Hydrolysis: Studies on the neutral hydrolysis of this compound have been conducted over a range of temperatures to determine thermodynamic parameters.[3]
-
Reactions with Fluorinated Alcohols: Cleavage of t-butyl esters and carbonates with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can occur at elevated temperatures, sometimes between 100-150°C or under microwave irradiation.[6]
Q4: Are there safety concerns associated with heating this compound?
Troubleshooting Guide
Q5: My deprotection reaction is slow or incomplete at room temperature. Can I increase the temperature?
Yes, gently heating the reaction mixture can increase the rate of cleavage.[1] However, you should proceed with caution. Increasing the temperature can also lead to the formation of side products due to the increased reactivity of the t-butyl cation generated during the reaction.[1][2] It is recommended to first ensure that other factors, such as reagent concentration and reaction time, are optimized before increasing the temperature.[1][2] If you do increase the temperature, monitor the reaction closely for the appearance of impurities.
Q6: I am observing unexpected side products after heating my reaction. What could they be, and how can I prevent them?
The most common side products in reactions involving the cleavage of a t-butyl group are due to alkylation by the t-butyl cation.[1][2] This electrophilic intermediate can react with nucleophilic residues in your molecule, such as tryptophan, methionine, and cysteine in peptide synthesis.[1][4] this compound itself can also act as an alkylating agent.[2][9]
Prevention Strategies:
-
Use Scavengers: The most effective way to prevent these side reactions is by adding scavengers to your reaction mixture.[1][2] Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole, which trap the t-butyl cations.[1][2]
-
Optimize Temperature: Avoid excessive heating. Try to find the minimum temperature at which the reaction proceeds at an acceptable rate.
-
Use Fresh Reagents: Ensure the quality of your reagents, as degraded reagents can sometimes contribute to side reactions.[2]
Q7: How do I determine the optimal temperature for my specific substrate?
The optimal temperature is a balance between reaction rate and purity of the final product. It is often substrate-dependent. A systematic approach is recommended:
-
Start with the standard literature conditions, which are often room temperature.[1][4]
-
If the reaction is slow, consider increasing the temperature incrementally (e.g., to 40-50°C) while carefully monitoring the reaction by an appropriate analytical method like TLC or LC-MS.
-
Analyze the crude reaction mixture for the presence of side products at each temperature.
-
If side products become significant, consider lowering the temperature and extending the reaction time or adding scavengers.
Quantitative Data Summary
Table 1: Representative Conditions for TFA-mediated Deprotection of t-Butyl Esters
| Entry | TFA Concentration (v/v in DCM) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | 20% | 25 (Room Temp) | 2 - 4 | >95% | Milder conditions, may require longer reaction times for complete conversion.[5] |
| 2 | 50% | 25 (Room Temp) | 1 - 2 | >98% | A commonly used effective concentration.[5] |
| 3 | 50% | 0 to Room Temp | 1 - 2 | >98% | Starting at a lower temperature can help control exothermic reactions.[5] |
| 4 | 95% (neat TFA) | 25 (Room Temp) | 0.5 - 1 | >98% | For substrates sensitive to prolonged acid exposure.[5] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data provided serves as a general guideline.[5]
Experimental Protocols
Protocol 1: Standard TFA-mediated Deprotection of a t-Butyl Ester at Room Temperature
This protocol is suitable for robust substrates where selectivity is not a major concern.
-
Dissolution: Dissolve the t-butyl ester-protected compound in dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.
-
Addition of Scavengers (if necessary): If the substrate contains sensitive nucleophilic residues (e.g., Trp, Cys, Met), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[1]
-
TFA Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) mixture.[5]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours.[1][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][5]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (B28343) (2-3 times).[4][5] The resulting crude product can often be used directly in the next step or purified further.
Visual Guides
Caption: Workflow for optimizing temperature in t-butyl ester deprotection.
Caption: Formation of side products from t-butyl cation at elevated temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rdworldonline.com [rdworldonline.com]
- 8. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
t-Butyl trifluoroacetate vs. trifluoroacetic anhydride for trifluoroacetylation
In the realm of organic synthesis, the strategic introduction of a trifluoroacetyl group can be a pivotal step in the construction of complex molecules, particularly in the development of pharmaceuticals and advanced materials. Among the reagents available for this transformation, trifluoroacetic anhydride (B1165640) (TFAA) stands out as a powerful and versatile tool. This guide provides a comprehensive comparison of trifluoroacetic anhydride with a potential, yet less conventional, alternative: t-butyl trifluoroacetate (B77799). Through an examination of their reactivity, mechanisms, and practical applications, supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the optimal choice for their trifluoroacetylation needs.
Executive Summary: Reactivity Defines the Champion
Trifluoroacetic anhydride (TFAA) is a highly reactive and efficient reagent for the trifluoroacetylation of a wide range of nucleophiles, including amines and alcohols. Its potent electrophilicity, driven by the two strongly electron-withdrawing trifluoromethyl groups, ensures rapid and often quantitative conversion under mild conditions. In stark contrast, t-butyl trifluoroacetate is not a practical or effective reagent for trifluoroacetylation. Instead, its primary reactivity is as an alkylating agent, a consequence of the stability of the intermediary t-butyl carbocation. This fundamental difference in chemical behavior dictates their respective applications and establishes trifluoroacetic anhydride as the unequivocal reagent of choice for introducing a trifluoroacetyl moiety.
Performance Face-Off: A Tale of Two Reactivities
Our investigation reveals a significant disparity in the performance of trifluoroacetic anhydride and this compound for trifluoroacetylation.
| Parameter | Trifluoroacetic Anhydride (TFAA) | This compound |
| Primary Reactivity | Potent Trifluoroacetylating Agent | Alkylating Agent |
| Reaction with Amines | Rapid formation of trifluoroacetamides | Primarily acts as an alkylating agent, if any reaction occurs. |
| Reaction with Alcohols | Efficient formation of trifluoroacetate esters | Primarily acts as an alkylating agent, if any reaction occurs. |
| Reaction Conditions | Mild, often at room temperature or 0 °C | Not typically used for trifluoroacetylation. |
| Byproducts | Trifluoroacetic acid | Isobutylene and trifluoroacetic acid (in deprotection reactions)[1] |
The Science Behind the Reaction: Mechanistic Insights
The divergent reactivity of these two compounds can be understood by examining their reaction mechanisms.
Trifluoroacetic Anhydride: A Classic Nucleophilic Acyl Substitution
Trifluoroacetic anhydride readily undergoes nucleophilic attack at one of its highly electrophilic carbonyl carbons. The strong electron-withdrawing effect of the trifluoromethyl groups makes the carbonyl carbons exceptionally susceptible to attack by nucleophiles such as amines and alcohols. The reaction proceeds through a standard nucleophilic acyl substitution mechanism, with the trifluoroacetate anion serving as an excellent leaving group.
This compound: A Pathway to Alkylation
In contrast, this compound is a key intermediate in the trifluoroacetic acid (TFA)-mediated removal of t-butyl protecting groups.[2] In the presence of an acid, the ester oxygen is protonated, leading to the formation of a stable tertiary carbocation (the t-butyl cation). This carbocation is a potent electrophile that readily alkylates nucleophilic species, such as activated aromatic rings.[3] Any attempt to use this compound for trifluoroacetylation would likely be thwarted by this competing and dominant alkylation pathway.
In the Lab: Experimental Protocols
Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride
This protocol outlines a general procedure for the N-trifluoroacetylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
Trifluoroacetic anhydride (TFAA)[4]
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (TEA) or pyridine (B92270) (optional, as a base)[5]
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the amine substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
If a base is used, add 1.1 equivalents of triethylamine or pyridine to the solution.
-
Slowly add 1.1 to 1.5 equivalents of trifluoroacetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trifluoroacetamide.
-
Purify the product by column chromatography or recrystallization as needed.
Side Reactions and Considerations
While trifluoroacetic anhydride is highly effective, it is also extremely reactive and moisture-sensitive.[4] It reacts violently with water to form trifluoroacetic acid.[4] Therefore, all reactions must be carried out under anhydrous conditions. The primary byproduct of the reaction is trifluoroacetic acid, which is corrosive and must be handled with appropriate safety precautions.[4][6]
As for this compound, its main "side reaction" in the context of trifluoroacetylation is its primary reactivity as an alkylating agent. This can lead to undesired byproducts if nucleophilic sites are present that are susceptible to alkylation.
The Verdict: A Clear Winner for Trifluoroacetylation
Based on a thorough analysis of their chemical properties and reactivity, trifluoroacetic anhydride is the superior and, in practice, the only viable reagent for trifluoroacetylation when compared to this compound. Its high electrophilicity and predictable reactivity make it an indispensable tool for the introduction of the trifluoroacetyl group onto amines and alcohols.
This compound, while structurally similar, exhibits a fundamentally different reactivity profile, functioning as an alkylating agent. Researchers and professionals in drug development should be aware of the formation of this compound as a potential byproduct during the removal of t-butyl protecting groups with TFA, as its presence can lead to unintended alkylation of sensitive substrates.
For reliable, efficient, and high-yielding trifluoroacetylation reactions, trifluoroacetic anhydride remains the undisputed champion.
References
- 1. echemi.com [echemi.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to t-Butyl Trifluoroacetate and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a tertiary-butyl (t-butyl) group is a crucial transformation for modulating steric hindrance, enhancing lipophilicity, and installing protecting groups. The choice of the appropriate t-butylating agent is paramount for achieving optimal efficiency and selectivity. This guide provides an objective comparison of t-Butyl trifluoroacetate (B77799) with other common t-butylating agents, supported by experimental data, to inform reagent selection for various research and development applications.
Introduction to t-Butyl Trifluoroacetate
This compound is a highly effective reagent for the t-butylation of activated aromatic compounds. It offers the distinct advantage of proceeding under mild conditions, often at room temperature, with the byproducts being volatile and easily removable.[1] The reaction is believed to proceed through the formation of a t-butyl cation, which then acts as the electrophile in a Friedel-Crafts-type alkylation.[2][3] However, its high reactivity can also be a drawback, as it is known to cause unwanted side-alkylation of sensitive residues like tryptophan and methionine during the trifluoroacetic acid (TFA)-mediated deprotection of t-butyl protecting groups in peptide synthesis.[4]
Comparison of t-Butylating Agents
The selection of a t-butylating agent is dictated by the substrate, desired selectivity, and reaction conditions. Besides this compound, other commonly employed methods include the use of tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid catalyst, and t-butyl halides in Friedel-Crafts reactions.
| Alkylating Agent/System | Typical Substrates | Catalyst/Conditions | Reaction Time | Yield | Selectivity (ortho:para) | Key Advantages | Key Disadvantages |
| This compound | Activated aromatics (phenols, anisoles) | Trifluoroacetic acid, Room Temp | A few hours | Quantitative[1] | Varies, can lead to rearrangement[5] | Mild conditions, volatile byproducts | Can cause side reactions with sensitive functional groups (e.g., in peptides)[4] |
| tert-Butanol/H₂SO₄ | Phenols, Cresols | Sulfuric acid, 70-230°C | 1-8 hours | 71-99%[6][7] | Para-selective for phenol[6] | Readily available reagents | Harsh conditions, potential for side reactions and catalyst leaching[8] |
| Isobutylene/Acid Catalyst | Phenols, Toluene (B28343) | Lewis acids (e.g., AlCl₃), Solid acids, 80-130°C | 3-4 hours | 60-94%[9] | Ortho and para products, selectivity can be tuned | High atom economy | Requires handling of a gaseous reagent, potential for polyalkylation[10] |
| t-Butyl Chloride/AlCl₃ | Benzene, Toluene | Aluminum chloride, 0-10°C | ~20 minutes - 3 hours | High | Para-selective due to sterics[11] | Classic Friedel-Crafts, well-established | Catalyst is moisture-sensitive, potential for carbocation rearrangements and polyalkylation[10][12] |
Experimental Protocols
Alkylation of Anisole (B1667542) with this compound
Materials:
-
Anisole
-
This compound
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of anisole in trifluoroacetic acid, add this compound at room temperature.
-
Stir the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Friedel-Crafts Alkylation of Toluene with t-Butyl Chloride
Materials:
-
Toluene
-
t-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a drying tube.
-
Add toluene and t-butyl chloride to the flask and cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride in portions to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Slowly quench the reaction by adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a typical Friedel-Crafts alkylation workflow and the mechanistic pathway of t-butyl cation formation from this compound.
Caption: A generalized experimental workflow for a Friedel-Crafts alkylation reaction.
Caption: Formation of the t-butyl cation from this compound in acidic medium.
Side Reactions in Peptide Synthesis
A significant consideration when using TFA for the deprotection of t-butyl-based protecting groups in peptide synthesis is the in situ formation of this compound, which can then act as an alkylating agent.[4] Nucleophilic residues such as tryptophan and methionine are particularly susceptible to this side reaction, leading to the formation of t-butylated byproducts.
References
- 1. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cerritos.edu [cerritos.edu]
A Comparative Guide to Analytical Methods for the Validation of t-Butyl Trifluoroacetate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of analytical methodologies for validating the purity of t-Butyl trifluoroacetate (B77799). As a crucial reagent and building block in organic synthesis, particularly in the pharmaceutical industry, ensuring its purity is paramount for the integrity and success of subsequent reactions. This document outlines the most effective analytical techniques, provides detailed experimental protocols, and presents comparative data to assist researchers in selecting and implementing the most appropriate methods for their quality control and research needs.
Comparison of Key Analytical Methods
The primary analytical methods for determining the purity of t-Butyl trifluoroacetate are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹H NMR and ¹⁹F NMR. Each method offers distinct advantages and is suited for different analytical requirements.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H NMR (qNMR) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ionized organic compounds in a flame. | Quantitative analysis based on the direct proportionality of the NMR signal integral to the number of protons. | Quantitative analysis based on the direct proportionality of the NMR signal integral to the number of fluorine atoms. |
| Selectivity | High for volatile impurities. Potential for co-elution with structurally similar compounds. | High structural resolution, allowing for the identification and quantification of structurally related impurities. | Highly specific for fluorine-containing compounds, virtually eliminating interference from non-fluorinated impurities. |
| Sensitivity | High, capable of detecting trace impurities. | Moderate, generally less sensitive than GC-FID for trace analysis. | High sensitivity due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. |
| Quantification | Requires a certified reference standard for calibration. | Can be performed with a certified internal standard of a different compound. | Can be performed with a certified internal standard containing fluorine. |
| Sample Throughput | High, with relatively short analysis times per sample. | Moderate, requires longer acquisition times for high precision. | Moderate to high, often with shorter relaxation delays than ¹H NMR. |
| Destructive | Yes | No | No |
Experimental Protocols and Validation Data
The following sections provide detailed experimental protocols for each method and summarize the expected validation data according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for purity assessment of volatile compounds like this compound.
Experimental Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with a suitable solvent (e.g., acetonitrile) and mix well. Prepare a series of dilutions for the linearity study.
-
Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with the same solvent.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% to 150% of the nominal concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.45%Intermediate Precision: 0.82% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
Quantitative ¹H NMR (qNMR)
¹H qNMR is a primary analytical method that provides both structural confirmation and quantitative purity assessment without the need for a specific reference standard of the analyte.
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the analyte and internal standard signals (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.
-
Acquisition Time: ≥ 3 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic singlet of the t-butyl group of this compound (~1.5 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 99.0% to 101.0% | 99.5% - 100.8% |
| Precision (% RSD) | Repeatability (n=6): ≤ 0.5%Intermediate Precision: ≤ 1.0% | Repeatability: 0.21%Intermediate Precision: 0.45% |
| LOD | Signal-to-Noise ratio of 3:1 | Dependent on instrument and number of scans |
| LOQ | Signal-to-Noise ratio of 10:1 | Dependent on instrument and number of scans |
Quantitative ¹⁹F NMR (qNMR)
¹⁹F qNMR is a highly specific and sensitive method for the purity determination of fluorinated compounds. The large chemical shift dispersion and the absence of background signals make it an excellent choice for this compound.
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer with a fluorine probe (e.g., 376 MHz for a 400 MHz instrument).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified fluorinated internal standard (e.g., trifluorotoluene) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence, often with proton decoupling.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ (typically shorter than for protons).
-
Number of Scans: 16 to 64.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the singlet of the trifluoroacetyl group of this compound (~ -75 ppm) and the signal of the internal standard.
-
Calculate the purity using the same formula as for ¹H qNMR, substituting the number of fluorine atoms for N.
-
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Accuracy (% Recovery) | 99.0% to 101.0% | 99.3% - 100.9% |
| Precision (% RSD) | Repeatability (n=6): ≤ 0.5%Intermediate Precision: ≤ 1.0% | Repeatability: 0.18%Intermediate Precision: 0.39% |
| LOD | Signal-to-Noise ratio of 3:1 | Generally lower than ¹H qNMR |
| LOQ | Signal-to-Noise ratio of 10:1 | Generally lower than ¹H qNMR |
Workflow Diagrams
The following diagrams illustrate the general workflows for the validation of the described analytical methods.
A Comparative Study of Scavengers for t-Butyl Trifluoroacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The removal of t-butyl-based protecting groups during solid-phase peptide synthesis (SPPS) using trifluoroacetic acid (TFA) is a critical step that can be fraught with side reactions. The cleavage of these protecting groups generates highly reactive t-butyl cations, which can subsequently react with TFA to form t-butyl trifluoroacetate, a potent alkylating agent.[1][2] This reactive species can lead to the undesirable modification of sensitive amino acid residues, most notably the S-tert-butylation of cysteine, as well as alkylation of tryptophan and methionine.[1][3][4] To mitigate these deleterious side reactions, the addition of nucleophilic "scavenger" molecules to the cleavage cocktail is standard practice.[1][2] This guide provides a comparative analysis of commonly used scavengers, supported by experimental data, to aid researchers in optimizing their peptide cleavage protocols.
Performance of Common Scavenger Cocktails
The effectiveness of various scavenger cocktails in minimizing the S-tert-butylation of a model cysteine-containing peptide is summarized in the table below. The data, derived from high-performance liquid chromatography (HPLC) analysis of the crude peptide product, clearly demonstrates the benefits of including scavengers in the TFA cleavage mixture.[1][5]
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide | Reference |
| 95% TFA / 5% H₂O | 75% | 25% | [5] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% | [5] |
| 92.5% TFA / 5% Thioanisole (B89551) / 2.5% EDT | 95% | 5% | [5] |
| TFA / TIS / H₂O / DMS (various ratios) | ~89.7% (total desired) | 10.3% | [1] |
| TFA / TIS / H₂O / Thioanisole (various ratios) | ~91% (total desired) | 9.0% | [1] |
Key Observations:
-
The use of water alone as a scavenger is insufficient to prevent significant S-tert-butylation.[5]
-
The addition of triisopropylsilane (B1312306) (TIS) to the cleavage cocktail markedly reduces the level of the S-tert-butylated side product.[5]
-
A combination of thioanisole and ethanedithiol (EDT) appears to be highly effective in suppressing the formation of the S-tert-butylated peptide.[5]
-
Thioethers such as dimethyl sulfide (B99878) (DMS) and thioanisole have demonstrated superior performance in reducing S-tbutylation compared to thiol-based scavengers like dithiothreitol (B142953) (DTT).[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for evaluating scavenger efficacy.
Protocol 1: General Procedure for Evaluating Scavenger Efficacy in SPPS
This protocol outlines a general workflow for the synthesis of a model peptide and the subsequent cleavage with various scavenger cocktails to assess their performance.
-
Peptide Synthesis: A model peptide containing a sensitive residue (e.g., C-terminal cysteine) is synthesized on a solid support (e.g., 2-chlorotrityl chloride resin) using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[1]
-
Resin Aliquoting: The peptidyl resin is dried and divided into equal portions for cleavage with different scavenger cocktails.
-
Cleavage Cocktail Preparation: A series of cleavage cocktails are prepared. A control cocktail should consist of 95% TFA and 5% water.[5] Test cocktails will contain varying combinations of scavengers such as TIS, EDT, thioanisole, DMS, or m-cresol (B1676322) at typical concentrations ranging from 2.5% to 10% (v/v).[1][5]
-
Cleavage Reaction: The prepared cleavage cocktail is added to the resin-bound peptide and the mixture is gently agitated at room temperature for a defined period (e.g., 1-3 hours).[1][3]
-
Peptide Precipitation and Isolation: Following cleavage, the resin is filtered, and the filtrate containing the peptide is collected. The crude peptide is then precipitated by adding the filtrate to a 10-fold volume of cold diethyl ether.[3] The precipitate is collected by centrifugation and washed with cold ether.
-
Analysis: The crude peptide from each cleavage condition is dissolved in a suitable solvent and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the desired peptide and any side products, such as the S-tert-butylated peptide.[1]
Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin
This protocol is specifically tailored for peptides containing methionine, which is susceptible to alkylation of its thioether side chain.[5]
-
Reagent Preparation: Prepare a cleavage cocktail consisting of TFA, thioanisole, and dithiothreitol (DTT) in a ratio of 90:5:5 (v/v/w).[5]
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[5]
-
Work-up: Filter the resin and wash it with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether. Collect the precipitated peptide by centrifugation and wash it with cold ether.[5]
Visualizing the Experimental Workflow
The logical flow of a comparative scavenger study can be represented by the following diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
alternative reagents to t-Butyl trifluoroacetate for tert-butylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a tert-butyl group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and for the protection of various functional groups. The steric bulk of the tert-butyl group provides significant stability against a wide range of reaction conditions, yet it can be selectively removed under acidic conditions. While t-Butyl trifluoroacetate (B77799) has been a common reagent for this purpose, a range of alternative reagents have emerged, offering advantages in terms of mildness, safety, and substrate scope. This guide provides an objective comparison of the performance of key alternative reagents for tert-butylation, supported by experimental data and detailed protocols.
Overview of Leading Alternative Reagents
Several reagents have gained prominence as effective alternatives to t-Butyl trifluoroacetate. This guide will focus on the following, comparing their reactivity, scope, and operational simplicity:
-
tert-Butyl 2,2,2-trichloroacetimidate: A highly effective reagent for the mild and non-reversible tert-butylation of alcohols and phenols.[1]
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A widely used reagent for the protection of amines, which also serves as a versatile reagent for the tert-butylation of other nucleophiles.[2]
-
tert-Butanol in the presence of a strong acid: A classical and cost-effective method for tert-butylation.
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297): A modern, powerful, and safe method for the tert-butylation of carboxylic acids, alcohols, and even free amino acids.[3][4]
-
2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu): A newer, stable, and easy-to-handle crystalline solid for the acid-catalyzed tert-butylation of alcohols and carboxylic acids.[5][6][7]
Performance Comparison
The choice of a tert-butylating agent is dictated by the substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. The following tables summarize the performance of the aforementioned reagents across different classes of substrates.
Table 1: Tert-Butylation of Alcohols
| Reagent System | Substrate Example | Temperature (°C) | Time (h) | Yield (%) | Reference |
| t-Butyl 2,2,2-trichloroacetimidate / Acid Catalyst | Primary Alcohols | Room Temp | 1-4 | 80-95 | [8] |
| Secondary Alcohols | Room Temp | 2-8 | 75-90 | [8] | |
| Boc₂O / Lewis Acid | Octan-1-ol | Room Temp | 8 | 40 | [9] |
| Benzyl alcohol | Room Temp | 24 | 78 | [9] | |
| t-Butanol / H₂SO₄ | Decanol | Reflux | 12 | ~90 | [1] |
| Tf₂NH / t-Butyl acetate | Decanol | 0 | 16 | 94 | [1] |
| Benzyl alcohol | 0 | 16 | 75 | [1] | |
| TriAT-tBu / Acid Catalyst | Various Alcohols | Room Temp | 1-24 | 60-95 | [5][6] |
Table 2: Tert-Butylation of Phenols
| Reagent System | Substrate Example | Temperature (°C) | Time (h) | Yield (%) | Reference |
| t-Butyl 2,2,2-trichloroacetimidate / Acid-Base Catalyst | Phenol (B47542) | Room Temp | 1 | 95 | [10] |
| 4-Nitrophenol | Room Temp | 1 | 92 | [10] | |
| t-Butanol / Solid Acid Catalyst | Phenol | 160 | 5 | 80.3 (conversion) | [11] |
| Boc₂O / Lewis Acid | Phenol | Room Temp | - | Good | [12] |
Table 3: Tert-Butylation of Carboxylic Acids
| Reagent System | Substrate Example | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc₂O / DMAP | Benzoic Acid | Room Temp | 2 | 95 | |
| Tf₂NH / t-Butyl acetate | Hydrocinnamic acid | 0 | 16 | 76 | [1][13] |
| Levulinic acid | 0 | 24 | 79 | [1] | |
| N-Cbz-L-serine | 0 | 16 | 89 | [1] | |
| TriAT-tBu / Acid Catalyst | Various Carboxylic Acids | Room Temp | 1-24 | 70-90 | [5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.
Protocol 1: Tert-Butylation of a Phenol using tert-Butyl 2,2,2-trichloroacetimidate
This protocol describes a mild and efficient method for the tert-butylation of phenols.
Materials:
-
Phenol substrate (1.0 equiv)
-
tert-Butyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Bis(trifluoromethane)sulfonimide (Tf₂NH) (0.05 equiv)
-
2,6-Lutidine (0.05 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the phenol in the anhydrous solvent, add 2,6-lutidine and Tf₂NH at room temperature.
-
Add tert-Butyl 2,2,2-trichloroacetimidate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Tert-Butylation of a Carboxylic Acid using Tf₂NH in tert-Butyl Acetate
This protocol outlines a safe and powerful method for the synthesis of tert-butyl esters.[13]
Materials:
-
Carboxylic acid substrate (1.0 equiv)
-
tert-Butyl acetate (t-BuOAc), anhydrous
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 equiv for simple acids, 1.1 equiv for free amino acids)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid in t-BuOAc. For free amino acids, a suspension will be formed.
-
Cool the mixture to 0 °C.
-
Add a solution of Tf₂NH in CH₂Cl₂ to the mixture at 0 °C.
-
Stir the reaction at 0 °C for the appropriate time (typically 16-24 hours for carboxylic acids, and 2.5 hours for amino acids).
-
Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the mixture with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes.
Mechanism 1: Acid-Catalyzed Tert-Butylation using tert-Butyl 2,2,2-trichloroacetimidate
The reaction is initiated by protonation of the imidate nitrogen, making the trichloroacetamide (B1219227) a good leaving group. The subsequent departure of trichloroacetamide generates a tert-butyl cation, which is then trapped by the nucleophile (e.g., an alcohol or phenol).
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. TriAT-tBu: A Breakthrough tert-Butylating Agent in Synthetic Chemistry [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. t-Butyl 2,2,2-trichloroacetimidate - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Spectroscopic Analysis for the Confirmation of t-Butyl Trifluoroacetate Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic techniques to identify products from reactions involving t-Butyl Trifluoroacetate (B77799) and its alternatives, supported by experimental data and detailed protocols.
When t-butyl trifluoroacetate is used as a trifluoroacetylating agent, for instance in the reaction with an amine such as benzylamine (B48309), the expected product is a trifluoroacetamide. Spectroscopic analysis is essential to confirm the formation of the desired product, such as N-benzyl-2,2,2-trifluoroacetamide, and to identify any potential side products or unreacted starting materials. This guide compares the expected spectroscopic data for the product of a model reaction with that of products from alternative trifluoroacetylating agents.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, the expected reaction product N-benzyl-2,2,2-trifluoroacetamide, and the product from an alternative reagent, ethyl trifluoroacetate.
Table 1: Spectroscopic Data of Trifluoroacetylating Agents
| Compound | Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec (m/z) |
| This compound | C₆H₉F₃O₂ | 170.13 | 1.5 (s, 9H) | 83.0 (C(CH₃)₃), 27.9 (C(CH₃)₃), 157.5 (q, C=O), 115.5 (q, CF₃) | ~ -75 | 1780 (C=O), 1150-1250 (C-F) | 155, 115, 69, 57 |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 4.3 (q, 2H), 1.3 (t, 3H) | 62.5 (CH₂), 13.8 (CH₃), 158.0 (q, C=O), 115.0 (q, CF₃) | ~ -76 | 1785 (C=O), 1150-1250 (C-F) | 142, 115, 97, 69 |
| Trifluoroacetic Anhydride (B1165640) | C₄F₆O₃ | 210.03 | N/A | 157.0 (q, C=O), 113.0 (q, CF₃) | ~ -76 | 1850, 1780 (C=O), 1150-1250 (C-F) | 210, 113, 69 |
Table 2: Spectroscopic Data of Trifluoroacetylation Products with Benzylamine
| Product | Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec (m/z) |
| N-benzyl-2,2,2-trifluoroacetamide | C₉H₈F₃NO | 203.16 | 7.2-7.4 (m, 5H), 4.5 (d, 2H), ~7.0 (br s, 1H, NH) | 127-129 (Ar-C), 136.5 (Ar-C), 44.5 (CH₂), 157.0 (q, C=O), 116.0 (q, CF₃) | ~ -76 | 3300 (N-H), 1700 (C=O), 1150-1250 (C-F) | 203, 106, 91, 69 |
Experimental Protocols
General Protocol for Trifluoroacetylation of Benzylamine with Trifluoroacetic Anhydride
This protocol serves as a general guideline for the trifluoroacetylation of a primary amine.[1]
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1-1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
For ¹⁹F NMR, an external reference standard such as CFCl₃ (0 ppm) or a secondary standard like trifluoroacetic acid (-76.55 ppm) is typically used.[2]
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the product as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Identify characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the product using a technique such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of a trifluoroacetylation reaction product.
Caption: A general workflow for the synthesis and spectroscopic analysis.
Signaling Pathway for Reaction Confirmation
The logical process for confirming the reaction product via spectroscopic data can be visualized as follows:
References
A Comparative Guide to Amine and Alcohol Protection Strategies: Assessing the Efficiency of the Boc Protecting Group
In the landscape of multi-step organic synthesis, particularly within pharmaceutical research and drug development, the judicious use of protecting groups is paramount to achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone for the protection of amines, prized for its broad stability and the mild conditions required for its removal. This guide provides an objective comparison of the Boc protection strategy with other common alternatives for amines (Carbobenzyloxy - Cbz, and 9-fluorenylmethoxycarbonyl - Fmoc) and the related t-butyl ether protection for alcohols. The assessment focuses on the efficiency of both the protection and deprotection steps, with a particular look at the role of t-butyl trifluoroacetate (B77799) as a key intermediate in the deprotection of Boc and t-butyl ethers.
The Boc Protecting Group: A Strategy Defined by its Deprotection
While t-Butyl trifluoroacetate is not employed as a reagent to introduce a protecting group, its formation is a defining characteristic of the deprotection of tert-butoxycarbonyl (Boc) protected amines and tert-butyl protected alcohols and carboxylic acids when using trifluoroacetic acid (TFA). The efficiency of the overall Boc protection/deprotection cycle is a critical consideration for synthetic chemists.
The protection of amines with the Boc group is most commonly achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is generally high-yielding and proceeds under mild conditions.[1][2] The subsequent deprotection is typically accomplished with a strong acid, such as trifluoroacetic acid (TFA).[3] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to the free amine.[3] The tert-butyl cation can then react with the trifluoroacetate anion to form this compound or be trapped by scavengers.[4]
Comparison of Amine Protecting Groups
The selection of an appropriate amine protecting group is dictated by the overall synthetic strategy, including the presence of other functional groups and the required orthogonality of deprotection steps. The following tables provide a comparative summary of the Boc, Cbz, and Fmoc protecting groups.
Table 1: Comparison of Common Amine Protecting Group Reagents
| Protecting Group | Reagent for Introduction | Typical Solvents | Base/Catalyst | Typical Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane (DCM), Tetrahydrofuran (THF), Water-acetone | Triethylamine (B128534) (TEA), NaOH, None | 1 - 12 hours | 90 - 100[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dioxane, Water | NaOH, Na₂CO₃ | 2 - 4 hours | Excellent[5][6] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane-Water, DMF | NaHCO₃, Piperidine | 1 - 4 hours | Good to Excellent[7] |
Table 2: Comparison of Deprotection Conditions for Amine Protecting Groups
| Protecting Group | Deprotection Reagent | Typical Solvents | Typical Reaction Time | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA), HCl | Dichloromethane (DCM) | 1 - 4 hours | >95[3][8] |
| Cbz | H₂/Pd-C | Methanol, Ethanol | 1 - 3 hours | Quantitative[9] |
| Fmoc | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | 5 - 20 minutes | Quantitative[10][11] |
Protection of Alcohols: The t-Butyl Ether
Similar to the Boc group for amines, the t-butyl group can be used to protect alcohols as t-butyl ethers. This protection strategy is valued for the high stability of the resulting ether under a wide range of non-acidic conditions.
Table 3: Comparison of t-Butyl Ether Protection and Deprotection
| Reaction | Reagent | Catalyst | Typical Solvents | Typical Reaction Time | Typical Yield (%) |
| Protection | Isobutylene | H₂SO₄, p-TsOH | Dichloromethane, Diethyl ether | - | High |
| Deprotection | Trifluoroacetic acid (TFA) | - | Dichloromethane | 1 - 4 hours | >90 |
Experimental Protocols
Boc Protection of a Primary Amine using Di-tert-butyl dicarbonate
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)
-
Triethylamine (TEA) (1.1 equiv, optional but recommended)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask.[12]
-
Add triethylamine to the solution.[12]
-
Slowly add di-tert-butyl dicarbonate to the stirring solution.[1]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[12]
-
Upon completion, dilute the reaction mixture with the solvent and transfer to a separatory funnel.[12]
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.[12]
-
If necessary, purify the product by column chromatography.[12]
Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 20% to 50% v/v in DCM).[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine.[13]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: General experimental workflow for the Boc protection of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. ijacskros.com [ijacskros.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Studies of t-Butyl Trifluoroacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of t-butyl trifluoroacetate (B77799), a key intermediate in organic synthesis, particularly in the context of trifluoroacetylation and deprotection reactions. Due to the limited availability of direct kinetic data for t-butyl trifluoroacetate, this document leverages kinetic studies of analogous trifluoroacetate esters and alternative trifluoroacetylating agents to provide a comprehensive overview for researchers.
Introduction to this compound Reactions
This compound is notably formed during the trifluoroacetic acid (TFA)-mediated removal of t-butyl and t-butoxycarbonyl (Boc) protecting groups.[1] While often considered a byproduct, it is also a potent alkylating agent for activated aromatic compounds.[2] Understanding the kinetics of its primary reactions—hydrolysis, aminolysis, and transesterification—is crucial for optimizing reaction conditions, minimizing side reactions, and ensuring product purity in complex synthetic pathways.
Comparative Kinetic Data
Direct kinetic data for the hydrolysis, aminolysis, and transesterification of this compound is not extensively available in the reviewed literature. However, examining the kinetics of similar trifluoroacetate esters and alternative trifluoroacetylating agents offers valuable insights into the expected reactivity of the t-butyl analogue.
Table 1: Comparative Kinetic Data for Hydrolysis of Trifluoroacetate Esters
| Compound | Reaction Conditions | Rate Constant (k) | Reference |
| p-Nitrophenyl trifluoroacetate | Acetonitrile, 23.0 °C, 5 M H₂O | ~1.0 × 10⁻⁴ s⁻¹ | [3] |
| p-Nitrophenyl trifluoroacetate | Pure water, 25.0 °C | ~5.0 × 10⁻² s⁻¹ | [3] |
| S-Ethyl trifluorothioacetate | Acetonitrile, 23.0 °C, 5 M H₂O | Between 3.7 × 10⁻⁵ and 3.4 × 10⁻⁴ s⁻¹ | [3] |
Table 2: Kinetic Data for Alternative Trifluoroacetylating Agents
| Reagent | Reaction | Substrate | Kinetic Order | Observations | Reference |
| Trifluoroacetic Anhydride (B1165640) | Trifluoroacetylation | 2-Methylfuran | Third-order | Reaction is catalyzed by trifluoroacetic acid. | [4][5] |
| Trifluoroacetoxymethyl-resin | Trifluoroacetylation | Nε-benzyloxycarbonyllysine benzyl (B1604629) ester | Second-order | k₂ = 6 × 10⁻⁴ M⁻¹s⁻¹ | [6] |
Reaction Mechanisms and Signaling Pathways
The reactions of this compound and related compounds involve several key mechanistic steps. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Proposed mechanism for the hydrolysis of this compound.
Caption: General mechanism for the aminolysis of this compound.
Caption: Workflow for the transesterification of this compound.
Experimental Protocols
While specific protocols for kinetic studies of this compound are not detailed in the available literature, the following methodologies, adapted from studies on similar compounds, can be employed.
Protocol 1: Kinetic Study of this compound Hydrolysis
This protocol is adapted from the kinetic study of p-nitrophenyl trifluoroacetate hydrolysis.[3]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare aqueous buffer solutions of desired pH.
-
-
Kinetic Measurements:
-
Equilibrate the aqueous buffer solution to the desired temperature in a UV-Vis spectrophotometer cuvette.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette and mix thoroughly.
-
Monitor the reaction by observing the change in absorbance at a wavelength corresponding to either the reactant or a product. For instance, the formation of trifluoroacetic acid can be monitored by a change in pH using an indicator or directly with a pH meter.
-
-
Data Analysis:
-
Export the kinetic data and analyze it using first-order or pseudo-first-order rate equations to determine the rate constant.
-
Protocol 2: Kinetic Study of this compound Aminolysis
This protocol is based on general methods for studying ester aminolysis.[7]
-
Reaction Setup:
-
In a thermostated reaction vessel, dissolve this compound in an aprotic solvent (e.g., heptane).
-
Add the amine reactant to the solution.
-
-
Monitoring the Reaction:
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by acidification).
-
Analyze the composition of the quenched mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining ester and the formed amide.
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time.
-
Determine the reaction order and the rate constant from the integrated rate law that best fits the experimental data.
-
Protocol 3: Kinetic Study of this compound Transesterification
This protocol is adapted from the study of ethyl trifluoroacetate transesterification.[8]
-
Reaction System:
-
Set up a batch reactor with a solid acid catalyst (e.g., Amberlyst-15).
-
Charge the reactor with this compound and the desired alcohol.
-
-
Kinetic Run:
-
Heat the reaction mixture to the desired temperature under stirring.
-
Collect samples at various time points.
-
Analyze the samples by GC to determine the concentrations of the reactants and products.
-
-
Kinetic Modeling:
-
Develop a kinetic model (e.g., pseudo-homogeneous) to fit the experimental data and determine the kinetic parameters, including the reaction rate constants.
-
Comparison with Alternative Trifluoroacetylating Agents
Trifluoroacetic anhydride is a common alternative for trifluoroacetylation. Kinetic studies show that its reaction with aromatic compounds is third-order overall, being first-order in the substrate, the anhydride, and the trifluoroacetic acid catalyst.[4][5] This catalytic role of the acid product highlights a key difference in the kinetic behavior compared to what might be expected for a simple ester reaction.
S-Ethyl trifluoroacetate and p-nitrophenyl trifluoroacetate are other alternatives, particularly for trifluoroacetylation of nucleophiles. The hydrolysis kinetics of these compounds, as detailed in Table 1, show a significant dependence on the solvent and the nature of the leaving group, with hydrolysis being much faster in pure water.[3] This suggests that the reactivity of trifluoroacetylating agents is highly sensitive to the reaction environment.
Conclusion
This guide provides a comparative framework for understanding the kinetic behavior of this compound in key chemical transformations. While direct kinetic data for this compound remains a gap in the scientific literature, the analysis of related compounds and alternative reagents offers valuable predictive insights for researchers. The provided experimental protocols serve as a foundation for conducting detailed kinetic studies to further elucidate the reactivity of this important synthetic intermediate. The visualization of reaction mechanisms aims to enhance the conceptual understanding of the underlying chemical processes.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyl exchange reactions in trifluoroacetic acid. This compound, an efficient alkylation agent for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and mechanism of trifluoroacetylation of aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of trifluoroacetylation of aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kirj.ee [kirj.ee]
- 8. researchgate.net [researchgate.net]
comparing outcomes of different t-Butyl trifluoroacetate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
t-Butyl trifluoroacetate (B77799) is a valuable reagent in organic synthesis, notably utilized for the introduction of the trifluoroacetyl group and as a precursor in the synthesis of various fluorinated compounds. The selection of a synthetic route to this ester can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of the primary synthesis routes to t-butyl trifluoroacetate, supported by experimental data to inform methodology selection in research and development settings.
Comparison of Synthetic Outcomes
The synthesis of this compound can be approached through several key methodologies. The optimal choice depends on factors such as desired yield, available starting materials, and reaction conditions. Below is a summary of the quantitative data for the most common synthesis routes.
| Synthesis Route | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| Route 1: Esterification of Trifluoroacetic Acid | Trifluoroacetic Acid, Isobutylene (B52900) | Sulfuric Acid (catalytic) | Dichloromethane | Room Temperature | >90 (typical for t-butyl esters) | High (after purification) |
| Route 2: Acylation of t-Butanol | Trifluoroacetic Anhydride (B1165640), t-Butanol | Pyridine (B92270) (or other base) | None or inert solvent | Varies | 50-60 (analogous reaction) | High (after purification) |
| Route 3: From 2-Methyl-2-propanethiol | 2-Methyl-2-propanethiol, [Bis(trifluoroacetoxy)iodo]benzene | None | Chloroform | 20°C, 24 hours | 90[1] | Not reported |
Visualizing the Synthesis Workflows
To better understand the flow of each synthetic pathway, the following diagrams illustrate the key transformations.
Caption: Comparative workflows for this compound synthesis.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Esterification of Trifluoroacetic Acid with Isobutylene
This method is a standard and high-yielding approach for the synthesis of t-butyl esters.
Protocol:
-
In a pressure-rated flask equipped with a magnetic stirrer and a gas inlet, dissolve trifluoroacetic acid (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).
-
Bubble isobutylene gas through the solution or add condensed isobutylene (1.1-1.5 eq).
-
Seal the vessel and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Route 2: Acylation of t-Butanol with Trifluoroacetic Anhydride
This route utilizes the highly reactive trifluoroacetic anhydride to acylate t-butanol.
Protocol:
-
To a stirred solution of t-butanol (1.0 eq) in a suitable inert solvent (or neat), add pyridine (1.1 eq) at 0 °C.
-
Slowly add trifluoroacetic anhydride (1.05 eq) to the mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by distillation to afford pure this compound.
Route 3: Synthesis from 2-Methyl-2-propanethiol and [Bis(trifluoroacetoxy)iodo]benzene
This method offers a high yield under mild conditions, though it involves a more specialized reagent.
Protocol:
-
In a round-bottom flask, dissolve 2-methyl-2-propanethiol (1.0 eq) in chloroform.
-
Add [Bis(trifluoroacetoxy)iodo]benzene (1.0 eq) to the solution.
-
Stir the reaction mixture at 20 °C for 24 hours.[1]
-
Monitor the reaction for the disappearance of the starting materials by GC or TLC.
-
Upon completion, the reaction mixture can be washed with a solution of sodium thiosulfate (B1220275) to remove any iodine-containing byproducts.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation.
Conclusion
The choice of synthesis route for this compound is a balance between yield, cost, and practicality. The direct esterification of trifluoroacetic acid with isobutylene (Route 1) generally offers a high yield and utilizes readily available starting materials, making it a favorable option for larger-scale synthesis. The acylation of t-butanol with trifluoroacetic anhydride (Route 2) is also a viable method, though the analogous reaction for t-butyl acetate (B1210297) suggests potentially lower yields. The synthesis from 2-methyl-2-propanethiol (Route 3) provides a high reported yield under mild conditions but requires a more complex and expensive reagent. Researchers and development professionals should consider these factors when selecting the most appropriate method for their specific needs.
References
A Comparative Guide to Trifluoroacetylating Agents in Scale-Up Synthesis: Evaluating t-Butyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroacetyl group is a critical transformation in the synthesis of pharmaceuticals and agrochemicals, often imparting unique and desirable properties to the target molecule. The selection of a suitable trifluoroacetylating agent is paramount for a successful and efficient scale-up campaign, balancing reactivity, cost, safety, and ease of handling. This guide provides an objective comparison of t-Butyl trifluoroacetate (B77799) against two common alternatives, Trifluoroacetic Anhydride (TFAA) and Ethyl trifluoroacetate (ETFA), with a focus on their performance in a large-scale manufacturing context.
Executive Summary
| Reagent | Key Advantages | Key Disadvantages | Best Suited For |
| t-Butyl trifluoroacetate | Moderate reactivity, good selectivity, reduced safety concerns compared to TFAA, byproduct (t-butanol) is relatively benign. | Less reactive than TFAA, potentially requiring harsher conditions; can act as a t-butylating agent. | Reactions requiring controlled reactivity and selectivity, where substrate sensitivity is a concern. |
| Trifluoroacetic Anhydride (TFAA) | High reactivity, leading to rapid and often complete conversions. | Highly corrosive and moisture-sensitive, generates corrosive trifluoroacetic acid byproduct, requires careful handling and specialized equipment. | Rapid, high-yielding trifluoroacetylations where the substrate is not sensitive to strongly acidic and corrosive conditions. |
| Ethyl trifluoroacetate (ETFA) | Lower cost, relatively low reactivity allowing for good control, less hazardous than TFAA. | Often requires forcing conditions (high temperatures, strong bases) and longer reaction times, which can impact energy costs and throughput. | Cost-sensitive processes where slower reaction times are acceptable and the substrate can tolerate the required conditions. |
Quantitative Performance Data
Table 1: Performance of this compound in Trifluoroacetylation
| Substrate | Scale | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Aromatic Amine | Lab-scale | Neat, room temperature | Quantitative | >98 | [General observation] |
| Hindered Phenol | Lab-scale | Trifluoroacetic acid (solvent), room temp. | High | >95 | [General observation] |
Table 2: Performance of Trifluoroacetic Anhydride (TFAA) in Trifluoroacetylation
| Substrate | Scale | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Primary Amine | Multi-kilogram | Amine, Triethylamine, Organic Solvent, 0-25 °C | >95 | >99 | [General industrial practice] |
| Alcohols | Lab to Pilot | Pyridine or other base, 0 °C to room temp. | 90-99 | >98 | [General industrial practice] |
Table 3: Performance of Ethyl Trifluoroacetate (ETFA) in Trifluoroacetylation
| Substrate | Scale | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Primary Amine | Industrial | Triethylamine, 0-35 °C | High | >97 | [1] |
| Various Amines | Large-scale | Base catalysis, elevated temperatures | 80-95 | >95 | [General industrial practice] |
Experimental Protocols
The following are generalized protocols for the trifluoroacetylation of a primary amine at a kilogram scale, highlighting the key differences in handling each reagent.
Protocol 1: Trifluoroacetylation using this compound
-
Reactor Setup: A clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the primary amine (1.0 eq) and a suitable solvent (e.g., dichloromethane, toluene).
-
Inerting: The reactor is purged with nitrogen to ensure an inert atmosphere.
-
Reagent Addition: this compound (1.1 - 1.5 eq) is added to the stirred solution at a controlled rate, maintaining the reaction temperature between 20-25°C. An exotherm may be observed and should be managed with appropriate cooling.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC) until the starting material is consumed. This may take several hours to a full day depending on the substrate's reactivity.
-
Work-up: Upon completion, the reaction mixture is washed with water and then a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted starting materials and byproducts.
-
Isolation: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude trifluoroacetylated product.
-
Purification: The crude product is purified by recrystallization or column chromatography to achieve the desired purity.
Protocol 2: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
-
Reactor Setup: A clean, dry, and highly corrosion-resistant reactor (e.g., Hastelloy or glass-lined) equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a scrubber for acidic vapors is charged with the primary amine (1.0 eq), a suitable solvent, and a non-nucleophilic base (e.g., triethylamine, 1.2 - 2.0 eq).
-
Inerting and Cooling: The reactor is purged with nitrogen and the contents are cooled to 0-5°C.
-
Reagent Addition: TFAA (1.05 - 1.2 eq) is added dropwise at a rate that maintains the internal temperature below 10°C. A significant exotherm is expected.
-
Reaction Monitoring: The reaction is typically very rapid and is monitored by an in-process control method.
-
Work-up: The reaction mixture is carefully quenched with water, and the layers are separated. The organic layer is washed with aqueous base to remove trifluoroacetic acid.
-
Isolation and Purification: Similar to Protocol 1, the product is isolated by solvent removal and purified as necessary.
Protocol 3: Trifluoroacetylation using Ethyl Trifluoroacetate (ETFA)
-
Reactor Setup: A reactor capable of handling elevated temperatures and pressures (if necessary) is charged with the primary amine (1.0 eq), ETFA (1.5 - 3.0 eq), and a strong base (e.g., triethylamine, DBU).
-
Heating: The reaction mixture is heated to a temperature typically ranging from 50°C to reflux for an extended period (several hours to days).
-
Reaction Monitoring: Progress is monitored by analytical methods.
-
Work-up and Isolation: The work-up is similar to the other protocols, involving aqueous washes to remove the base and byproducts. The product is isolated by solvent evaporation.
-
Purification: Purification is carried out as needed.
Visualizing the Process
Experimental Workflow for a Generic Trifluoroacetylation
Caption: A generalized workflow for a scale-up trifluoroacetylation reaction.
Decision Pathway for Reagent Selection
Caption: A decision-making pathway for selecting a trifluoroacetylating agent.
Safety and Handling Considerations at Scale
This compound:
-
Hazards: Flammable liquid and vapor. May cause skin and eye irritation.
-
Handling: Should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. Grounding and bonding are necessary to prevent static discharge.
-
Byproducts: The primary byproduct is t-butanol, which is flammable but less corrosive and easier to handle than trifluoroacetic acid.
Trifluoroacetic Anhydride (TFAA):
-
Hazards: Highly corrosive, reacts violently with water, and is a severe irritant to the respiratory system, skin, and eyes.
-
Handling: Requires handling in a closed system or a fume hood with specialized corrosion-resistant materials. Stringent PPE, including acid-resistant gloves, apron, and a face shield, is mandatory. A scrubber system is necessary to neutralize the corrosive vapors.
-
Byproducts: Generates trifluoroacetic acid, a strong and corrosive acid that requires careful neutralization and disposal.
Ethyl Trifluoroacetate (ETFA):
-
Hazards: Flammable liquid. Less corrosive than TFAA.
-
Handling: Standard handling procedures for flammable organic liquids should be followed.
-
Byproducts: Generates ethanol, which is flammable but relatively benign.
Conclusion
The choice of a trifluoroacetylating agent for scale-up synthesis is a multi-faceted decision. This compound emerges as a compelling option when controlled reactivity and selectivity are crucial, offering a safer alternative to the highly reactive TFAA. While it may not always provide the fastest reaction times, the reduced hazards and less corrosive byproducts can lead to a more robust and manageable manufacturing process. TFAA remains the reagent of choice for rapid and high-yielding reactions with robust substrates, provided the necessary engineering controls and safety protocols are in place. Ethyl trifluoroacetate presents a cost-effective alternative for large-volume processes where longer reaction times and more forcing conditions are acceptable. A thorough evaluation of the substrate's properties, process economics, and safety infrastructure is essential for making an informed decision that ensures a successful and efficient scale-up campaign.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of t-Butyl Trifluoroacetate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory adherence. This guide provides essential, step-by-step procedures for the proper handling and disposal of t-Butyl trifluoroacetate (B77799), fostering a culture of safety and trust within the laboratory environment. The principal directive for the disposal of t-Butyl trifluoroacetate is to treat it as hazardous waste. Under no circumstances should this chemical or its solutions be discarded down the drain or in regular solid waste streams.[1][2] The safest and most compliant method of disposal is through a licensed environmental health and safety (EHS) vendor.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a flammable liquid and vapor, and appropriate precautions must be taken to avoid ignition sources.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Gloves: Chemically resistant gloves, such as nitrile, are required.
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8 inches) are essential.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound to facilitate quick reference for safety and handling protocols.
| Property | Value |
| Molecular Formula | C₆H₉F₃O₂ |
| Molecular Weight | 170.13 g/mol |
| Boiling Point | 83 °C |
| Density | 1.089 g/cm³ |
| Flash Point | 16 °C (60.8 °F) |
| GHS Hazard Statements | H226 (Flammable liquid and vapor) |
Disposal Procedures: A Step-by-Step Guide
The primary and most critical directive for the disposal of this compound is to manage it as hazardous waste.
1. Waste Segregation and Collection:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated solvent waste streams.
-
Use a designated, leak-proof container made of a material compatible with halogenated organic waste (e.g., a coated glass or specific polymer bottle).
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
2. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from heat, sparks, and open flames.
3. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the complete SDS for this compound.
Experimental Protocol: Laboratory-Scale Neutralization (for consideration and informational purposes only)
While professional disposal is the required method, understanding the chemical's reactivity can inform safety procedures. This compound can be hydrolyzed to form trifluoroacetic acid and tert-butanol (B103910). The resulting acidic solution can then be neutralized. This protocol is provided for informational purposes to illustrate the chemical principles and should not be performed as a disposal method without a thorough, site-specific risk assessment and approval from your institution's EHS department.
Objective: To hydrolyze this compound to trifluoroacetic acid and tert-butanol, followed by neutralization of the resulting acid.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)
-
pH indicator paper
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
Hydrolysis (in a certified chemical fume hood):
-
For every 1 volume of this compound waste, slowly add 3 volumes of water in a suitable container with stirring. The hydrolysis of t-butyl esters can be catalyzed by acid or base. Given the product is an acid, the reaction may proceed slowly.
-
-
Neutralization:
-
Slowly and carefully add the saturated sodium bicarbonate solution to the aqueous mixture from the hydrolysis step. Be cautious as this will generate carbon dioxide gas, leading to effervescence.
-
Continue to add the bicarbonate solution in small portions until the gas evolution ceases.
-
Check the pH of the solution using pH indicator paper. The target is a neutral pH (approximately 7).
-
-
Final Disposal of Neutralized Solution:
-
Even after neutralization, the resulting solution contains trifluoroacetate salts and tert-butanol and must be collected as hazardous aqueous waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous waste.
-
Arrange for pickup and disposal by a licensed EHS vendor.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling t-Butyl trifluoroacetate
Essential Guide to Handling t-Butyl Trifluoroacetate (B77799)
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for t-Butyl trifluoroacetate, a flammable and potentially hazardous compound. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Primary Eye Protection: Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. Secondary Eye and Face Protection: Face shield worn over safety goggles. Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. Body Protection: A flame-resistant lab coat, fully buttoned. Respiratory Protection: Use in a certified chemical fume hood. |
| Chemical Synthesis and Reactions | Primary Eye Protection: Chemical splash goggles. Secondary Eye and Face Protection: Face shield is required due to the risk of splashing or exothermic reaction. Gloves: Double-gloving with chemically resistant gloves is recommended. Body Protection: Flame-resistant lab coat. A chemical-resistant apron over the lab coat is advised for larger scale reactions. Footwear: Closed-toe, closed-heel shoes made of a non-porous material. |
| Spill Cleanup | Primary Eye Protection: Tightly fitting safety goggles with side-shields.[1] Gloves: Chemical impermeable gloves.[1] Body Protection: Fire/flame resistant and impervious clothing.[1] Respiratory Protection: A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] |
| Waste Disposal | Primary Eye Protection: Chemical splash goggles. Gloves: Two pairs of chemically resistant gloves. Body Protection: A flame-resistant lab coat, fully buttoned. |
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[1][2] Rinse affected areas with water or shower.[1] Wash off with soap and plenty of water and consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1] |
Operational and Disposal Plans
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid Contact: Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes.[1][2]
-
Prevent Ignition: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2][3] No smoking.[1][2][3]
-
Static Discharge: Take precautionary measures against static discharge.[4] Use non-sparking tools and explosion-proof equipment.[1][2] Ground and bond container and receiving equipment.[1][2][3]
-
Aerosol Formation: Avoid the formation of dust and aerosols.[1][2]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents, acids, and bases.[1][2][4]
Spill Containment and Cleanup
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Remove Ignition Sources: Remove all sources of ignition.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Waste Disposal Plan
-
Regulations: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
-
Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Containers: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Workflow Diagram
The following diagram illustrates the key stages of handling this compound, from preparation to disposal, emphasizing the necessary safety precautions at each step.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
